Kanamycin
Description
This compound (also known as this compound A) is an aminoglycoside bacteriocidal antibiotic, available in oral, intravenous, and intramuscular forms, and used to treat a wide variety of infections. This compound is isolated from the bacterium Streptomyces kanamyceticus and its most commonly used form is this compound sulfate.
This compound is an Aminoglycoside Antibacterial.
This compound has been reported in Hohenbuehelia grisea, Streptomyces, and other organisms with data available.
This compound is an aminoglycoside antibiotic with antimicrobial property. Amikacin irreversibly binds to the bacterial 30S ribosomal subunit, specifically in contact with 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex and, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. This agent is usually used for treatment of E. coli, Proteus species (both indole-positive and indole-negative), E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species.
This compound A is the major component of the this compound complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for bacterial disease and eye infection and has 4 investigational indications.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: this compound A, the major component, and kanamycins B and C, the minor components.
See also: Neomycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJHOSQTJFQJX-NOAMYHISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023184 | |
| Record name | Kanamycin A | |
| Source | EPA DSSTox | |
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Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kanamycin | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
9.23e+01 g/L | |
| Record name | Kanamycin | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Crystals from ethanol, Crystals from methanol + ethanol | |
CAS No. |
59-01-8, 8063-07-8 | |
| Record name | Kanamycin A | |
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| Record name | Kanamycin [INN:BAN] | |
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| Record name | Kanamycin | |
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| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |
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| Record name | Kanamycin A | |
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| Record name | Kanamycin | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A | |
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| Record name | Kanamycin A | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and History of Kanamycin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational science of kanamycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the initial isolation of this compound from Streptomyces kanamyceticus by Hamao Umezawa in 1957, its mechanism of action, antibacterial spectrum, and the key experimental methodologies that were pivotal in its development. Quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams rendered in DOT language.
Introduction
The mid-20th century was a golden era for antibiotic discovery, a period marked by the systematic screening of soil microorganisms for novel antimicrobial compounds. It was within this fertile scientific landscape that this compound emerged as a significant therapeutic agent. In 1957, a team of Japanese scientists led by Dr. Hamao Umezawa at the National Institute of Health in Tokyo successfully isolated a new antibiotic from the culture broth of a soil actinomycete, Streptomyces kanamyceticus.[1] This discovery was the culmination of a meticulous screening program aimed at identifying antibiotics with low toxicity.[2] this compound quickly proved to be a potent, broad-spectrum antibiotic with significant activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics of the time.[3] This guide will delve into the technical details of this landmark discovery and the scientific underpinnings of this compound's action.
The Discovery of this compound
The discovery of this compound was a result of a systematic search for new antibiotics from soil microorganisms. Hamao Umezawa and his team embarked on a large-scale screening of actinomycetes, focusing on identifying strains that produced antimicrobial substances with favorable toxicity profiles.[2]
The Source Organism: Streptomyces kanamyceticus
The bacterium responsible for producing this compound was a novel species of Streptomyces, which Umezawa and his colleagues named Streptomyces kanamyceticus.[4] This aerobic, Gram-positive bacterium was isolated from a soil sample collected in Nagano Prefecture, Japan. Morphologically, it exhibited the characteristic filamentous structure of actinomycetes.
The this compound Complex
Initial studies revealed that the culture broth of S. kanamyceticus contained a complex of related aminoglycoside compounds. The primary and most abundant component was designated this compound A, which is the compound generally referred to as this compound.[4] Two other minor components, this compound B and this compound C, were also identified.[4] These components differ in the amino sugar moieties attached to the central 2-deoxystreptamine ring.
Physicochemical Properties
This compound is a water-soluble, basic antibiotic.[5] It is typically used in its sulfate salt form, which appears as a white, odorless, crystalline powder.[6] The hydrochloride salt is also soluble in water and methanol, but only slightly soluble in ethanol and practically insoluble in nonpolar organic solvents like esters and ether.[5] this compound is dextrorotatory and gives negative results in the Sakaguchi and Elson-Morgan reactions, which helped differentiate it from other known antibiotics at the time of its discovery.[5]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is characteristic of aminoglycoside antibiotics.
Binding to the Bacterial Ribosome
The primary target of this compound is the 30S subunit of the bacterial ribosome.[7] Specifically, it binds to a particular site on the 16S ribosomal RNA (rRNA) within the 30S subunit.[7] This binding interferes with the decoding process of messenger RNA (mRNA).
Inhibition of Protein Synthesis
The binding of this compound to the 30S ribosomal subunit leads to several downstream effects that collectively halt protein synthesis:
-
Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.
-
mRNA Misreading: The presence of this compound in the ribosomal A-site induces conformational changes that lead to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby preventing the elongation of the polypeptide chain.
The culmination of these effects is the disruption of essential protein production, ultimately leading to bacterial cell death.
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity, primarily against Gram-negative bacteria. It is also effective against some Gram-positive bacteria and Mycobacterium tuberculosis.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria, as reported in early studies.
| Bacterium | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 0.5 - 2.0 | Umezawa et al. (1957) |
| Bacillus subtilis | Gram-positive | 0.1 - 0.5 | Umezawa et al. (1957) |
| Escherichia coli | Gram-negative | 1.0 - 5.0 | Umezawa et al. (1957) |
| Klebsiella pneumoniae | Gram-negative | 0.5 - 2.0 | Umezawa et al. (1957) |
| Salmonella typhi | Gram-negative | 2.0 - 10.0 | Umezawa et al. (1957) |
| Shigella dysenteriae | Gram-negative | 1.0 - 5.0 | Umezawa et al. (1957) |
| Pseudomonas aeruginosa | Gram-negative | >100 | Umezawa et al. (1957) |
| Mycobacterium tuberculosis H37Rv | Acid-fast | 1.0 - 5.0 | Yanagisawa & Sato (1957), Kanai et al. (1957) |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and initial characterization of this compound.
Fermentation of Streptomyces kanamyceticus
The production of this compound was achieved through submerged aerobic fermentation of S. kanamyceticus.
6.1.1. Culture Media
A variety of media compositions were tested to optimize this compound production. A representative medium formulation is as follows:
| Component | Concentration (g/L) |
| Starch | 20.0 |
| Soybean meal | 10.0 |
| Glucose | 5.0 |
| Peptone | 5.0 |
| Meat extract | 5.0 |
| NaCl | 2.5 |
| Dry yeast | 2.0 |
| CaCO₃ | 2.0 |
6.1.2. Fermentation Parameters
-
Inoculum: A vegetative inoculum of S. kanamyceticus was prepared by growing the organism in a suitable seed medium.
-
Temperature: The fermentation was carried out at 27-30°C.
-
Aeration: The culture was aerated by shaking on a rotary shaker or by sparging sterile air in a fermenter.
-
pH: The initial pH of the medium was adjusted to 7.0. During fermentation, the pH would typically rise to 8.0-8.5.
-
Duration: The fermentation was typically run for 3 to 5 days.
Isolation and Purification of this compound
A multi-step process was developed to isolate and purify this compound from the fermentation broth.
6.2.1. Initial Extraction
-
Acidification and Filtration: The fermentation broth was acidified to pH 2.0 with sulfuric acid and stirred. This step helps to lyse the mycelia. The broth was then filtered to remove the mycelial cake.
-
Neutralization: The pH of the filtrate was adjusted to 7.0 with a sodium hydroxide solution.
6.2.2. Ion-Exchange Chromatography
-
Resin and Column Preparation: A column was packed with a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50) in its sodium form.
-
Adsorption: The neutralized filtrate was passed through the resin column. This compound, being a basic compound, adsorbs to the cation-exchange resin.
-
Washing: The column was washed with water to remove impurities.
-
Elution: this compound was eluted from the resin using a dilute acid solution, such as 0.5 N sulfuric acid or 0.5 N hydrochloric acid.
6.2.3. Carbon Adsorption and Elution
-
Adsorption: The eluate from the ion-exchange column was adjusted to pH 7.0 and treated with activated carbon. This compound adsorbs to the carbon.
-
Elution: The carbon was collected by filtration and washed with water. This compound was then eluted from the carbon using acidic methanol (e.g., methanol containing 0.05 N HCl).
6.2.4. Crystallization
-
Concentration: The methanolic eluate was concentrated under reduced pressure.
-
Precipitation: Acetone was added to the concentrated solution to precipitate crude this compound hydrochloride.
-
Recrystallization: The crude product was dissolved in a minimal amount of water, and methanol was added to induce crystallization of purified this compound sulfate.
Paper Chromatography
Paper chromatography was a key analytical technique used to assess the purity of this compound fractions and to differentiate it from other antibiotics.
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase: A solvent system of n-butanol, water, and p-toluenesulfonic acid (100:100:2).
-
Development: The chromatogram was developed using the ascending or descending technique.
-
Visualization: The spots were visualized by spraying with a ninhydrin solution and heating. This compound, being an amine-containing compound, produces a characteristic purple spot.
-
Rf Value: this compound A exhibited a characteristic Rf value that distinguished it from this compound B and other related compounds.
Conclusion
The discovery of this compound by Hamao Umezawa and his team was a significant milestone in the history of antibiotics. It provided a valuable therapeutic option for treating a wide range of bacterial infections, including those caused by antibiotic-resistant strains. The meticulous experimental work involved in its discovery, from the screening of soil microorganisms to the development of robust fermentation and purification protocols, laid the groundwork for the large-scale production of this life-saving drug. The elucidation of its mechanism of action, centered on the inhibition of bacterial protein synthesis, has provided fundamental insights into antibiotic function and has guided the development of new antimicrobial agents. This technical guide has aimed to provide a detailed and comprehensive overview of the key scientific and technical aspects of this compound's discovery and history, serving as a valuable resource for the scientific community.
References
- 1. Production and isolation of a new antibiotic: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Isolation of a New Antibiotic, this compound [jstage.jst.go.jp]
- 3. journals.healio.com [journals.healio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Biological Studies on this compound [jstage.jst.go.jp]
- 6. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on this compound, a new antibiotic against tubercle bacilli. I. Effect on virulent tubercle bacilli in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanamycin A chemical structure and properties
An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Kanamycin A, a potent aminoglycoside antibiotic. The following sections delve into its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.
Chemical Structure and Identification
This compound A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is comprised of three rings: two amino sugars joined by glycosidic linkages to a central 2-deoxystreptamine moiety.[2]
The IUPAC name for this compound A is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound A is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ | [1] |
| Molar Mass | 484.503 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | |
| Melting Point | Decomposes above 250 °C | |
| Solubility | Freely soluble in water; practically insoluble in most alcohols and nonpolar solvents. | |
| pKa (Strongest Acidic) | 12.11 (calculated) | [3] |
| pKa (Strongest Basic) | 9.54 (calculated) | [3] |
| UV Absorption | Lacks a significant UV chromophore; can be detected at low wavelengths (~205 nm) using borate complexation. |
Note: The pKa values for the individual amino groups of the closely related this compound B have been experimentally determined by NMR spectroscopy as follows: N-1 = 8.10, N-3 = 6.78, N-2′ = 7.36, N-6′ = 8.97, and N-3″ = 7.65.[4]
Mechanism of Action
This compound A exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.
The binding of this compound A to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[2] This distortion interferes with the decoding process, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound A against a bacterial strain using the broth microdilution method.
References
- 1. Individual pKa Values of Tobramycin, this compound B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zellbio.eu [zellbio.eu]
The Unraveling of a Ribosomal Saboteur: A Technical Guide to Kanamycin's Mechanism of Action on the 30S Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This in-depth technical guide elucidates the intricate molecular mechanisms through which this compound binds to the 30S ribosomal subunit, disrupts translational fidelity, and ultimately leads to bacterial cell death. We will delve into the specific binding interactions, the resulting conformational changes in the ribosome, the downstream consequences of messenger RNA (mRNA) misreading, and the cellular stress responses triggered by the accumulation of aberrant proteins. This guide also provides an overview of key experimental protocols used to investigate these phenomena and summarizes critical quantitative data to facilitate comparative analysis.
Introduction
The ribosome, a complex ribonucleoprotein machine, is a primary target for a diverse array of antibiotics. Aminoglycosides, including this compound, represent a clinically significant class of antibiotics that selectively target the bacterial ribosome, leading to the inhibition of protein synthesis and cell death.[1][2][3] this compound's primary site of action is the 30S ribosomal subunit, the smaller of the two ribosomal subunits, which plays a pivotal role in the decoding of the genetic code carried by mRNA.[1][4] By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, this compound induces critical errors in the translation process, making it a powerful tool in combating bacterial infections.[5][6] However, the emergence of resistance mechanisms necessitates a continuous and deep understanding of its precise mechanism of action to guide the development of new and improved antibacterial agents.
The Molecular Battlefield: this compound's Interaction with the 30S Ribosomal Subunit
This compound's bactericidal activity is initiated by its high-affinity binding to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit.[4] This binding is a highly specific interaction, primarily driven by electrostatic forces and a network of hydrogen bonds between the antibiotic and the rRNA.
The Binding Site: A Closer Look at Helix 44
The primary binding pocket for this compound is located in a functionally critical region of the 16S rRNA known as helix 44 (h44).[4] This region is intimately involved in the decoding of mRNA codons and the selection of cognate transfer RNA (tRNA). This compound specifically interacts with four key nucleotides within h44: A1408, G1491, A1492, and A1493, as well as a single amino acid of the ribosomal protein S12.[4]
Conformational Distortion: The Key to Mistranslation
Upon binding, this compound induces a significant conformational change in the A-site. It forces the universally conserved nucleotides A1492 and A1493 to flip out from their stacked positions within h44. This "flipped-out" conformation mimics the state of the ribosome when a cognate codon-anticodon pairing has occurred. By locking the A-site in this "on" state, this compound lowers the stringency of tRNA selection, leading to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. This process is known as mistranslation .
The Cascade of Errors: Consequences of this compound-Induced Mistranslation
The primary consequence of this compound's interaction with the 30S subunit is the disruption of translational accuracy. This leads to a cascade of events that are ultimately detrimental to the bacterial cell.
Inhibition of Protein Synthesis
This compound's interference with the decoding process leads to several inhibitory effects on protein synthesis:
-
Inhibition of Initiation: By binding to the 30S subunit, this compound can interfere with the proper formation of the translation initiation complex.
-
Induction of mRNA Misreading: This is the hallmark of this compound's action. The stabilization of the "flipped-out" conformation of A1492 and A1493 allows near-cognate and non-cognate tRNAs to be accepted into the A-site, resulting in the synthesis of proteins with incorrect amino acid sequences.[1]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can also be hindered by the presence of this compound.[7]
-
Premature Termination: The misreading of codons can lead to the premature termination of protein synthesis.
Production of Aberrant Proteins and Cellular Stress
The synthesis of non-functional or toxic proteins due to mistranslation places a significant burden on the cell. The accumulation of these misfolded proteins in the cytoplasm and cell membrane triggers a variety of cellular stress responses.
A critical consequence of this compound-induced mistranslation is the misfolding of membrane proteins. This leads to the activation of the CpxA/CpxR two-component system , an envelope stress response pathway. The accumulation of misfolded proteins in the periplasm is sensed by the sensor kinase CpxA, which then phosphorylates the response regulator CpxR. Activated CpxR, in turn, modulates the expression of genes involved in protein folding and degradation to mitigate the damage.
Furthermore, the disruption of membrane integrity due to aberrant membrane proteins can lead to increased oxidative stress, a common mechanism of cell death induced by bactericidal antibiotics. This involves the generation of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins, ultimately contributing to cell demise.
Data Presentation: Quantitative Insights into this compound's Action
To provide a clearer understanding of the potency and effects of this compound, the following tables summarize key quantitative data from various studies.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | 9.98 µM (this compound B) | Escherichia coli 16S rRNA A-site | [8] |
Table 1: Binding Affinity of this compound. This table presents the dissociation constant (Kd) for this compound B binding to its target site on the 16S rRNA. A lower Kd value indicates a higher binding affinity.
| Assay System | IC50 Value (this compound A) | Reference |
| Mycobacterium smegmatis wild-type ribosomes | ~1 µM | [9] |
| Homo sapiens cytosolic hybrid ribosomes | >100 µM | [9] |
| Rabbit reticulocyte ribosomes (Luciferase mRNA) | High µM range | [10] |
Table 2: In Vitro Protein Synthesis Inhibition by this compound A. This table shows the half-maximal inhibitory concentration (IC50) of this compound A in different in vitro translation systems. The significantly higher IC50 for eukaryotic ribosomes highlights the selectivity of this compound for bacterial ribosomes.
| Codon Misreading Event | Fold Increase in Error Frequency | Condition | Reference |
| Leucine for Phenylalanine (poly(U) template) | Stimulated | E. coli wild-type ribosomes + this compound | [1] |
| Various near-cognate codons | 5.0-fold (average) | E. coli + Paromomycin (an aminoglycoside) | [11] |
Table 3: this compound's Effect on Translational Error Frequency. This table illustrates the impact of aminoglycosides on the accuracy of protein synthesis, showing a significant increase in the misincorporation of amino acids.
Experimental Protocols: Investigating the Mechanism of Action
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.
X-ray Crystallography of the 30S Subunit-Kanamycin Complex
Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit at atomic resolution.
Methodology:
-
Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.
-
Crystallization: The purified 30S subunits are co-crystallized with a molar excess of this compound. This is typically achieved using the hanging-drop vapor diffusion method at a specific temperature (e.g., 4°C). Crystallization conditions (e.g., precipitants, buffers, salts) are meticulously screened and optimized.
-
Data Collection: The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known 30S subunit structure as a model. The electron density map is then used to build and refine the atomic model of the 30S-kanamycin complex.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin Complexes
Objective: To visualize the structure of the ribosome in complex with this compound in a near-native state.
Methodology:
-
Sample Preparation: A solution of purified ribosomes (or even whole cells) is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected at different tilt angles.
-
Image Processing: Individual ribosome particle images are picked from the micrographs and subjected to 2D and 3D classification to sort them into structurally homogeneous groups.
-
3D Reconstruction and Model Building: The classified particle images are used to reconstruct a high-resolution 3D density map of the ribosome-kanamycin complex. An atomic model is then built into the density map and refined.
In Vitro Translation Assay
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
Methodology:
-
Preparation of the Translation System: A cell-free translation system is prepared, typically from E. coli extract (S30 extract) or reconstituted from purified components (PURE system). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and energy sources).
-
Template and Reporter: A specific mRNA template, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the system. One of the amino acids (e.g., [35S]-methionine or [14C]-leucine) is radioactively labeled.
-
Inhibition Assay: The translation reaction is initiated in the presence of varying concentrations of this compound.
-
Quantification: After a set incubation time, the amount of newly synthesized protein is quantified. For radioactive assays, this is done by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable protein. For luciferase assays, the luminescence produced by the synthesized enzyme is measured. The IC50 value is then determined from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of this compound binding to the 30S ribosomal subunit.
Methodology:
-
Sample Preparation: Purified 30S ribosomal subunits are placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions are in the same buffer to minimize heats of dilution.
-
Titration: The this compound solution is injected in small aliquots into the sample cell containing the 30S subunits.
-
Data Acquisition: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to 30S subunits. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.
Visualizing the Mechanism: Diagrams and Workflows
To further clarify the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound Action on the 30S Ribosomal Subunit.
Caption: Experimental Workflow for Investigating this compound-Ribosome Interactions.
Caption: this compound-Induced Envelope Stress Response Pathway.
Conclusion
This compound's mechanism of action on the 30S ribosomal subunit is a multifaceted process that begins with specific binding to the 16S rRNA and culminates in bacterial cell death. By inducing a conformational change in the decoding A-site, this compound effectively sabotages the accuracy of protein synthesis, leading to the production of aberrant proteins. This, in turn, triggers a cascade of cellular stress responses, including the envelope stress response and oxidative stress, which the bacterium cannot overcome. The detailed understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel antibiotics that can circumvent existing resistance mechanisms and effectively combat bacterial infections. This comprehensive guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge and technical insights necessary to advance the fight against antibiotic resistance.
References
- 1. Multiple effects of this compound on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Conformational Response of 30S-bound IF3 to A-Site Binders Streptomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships among the this compound Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin spectrum of activity against Gram-positive and Gram-negative bacteria
An in-depth examination of Kanamycin's efficacy against Gram-positive and Gram-negative bacteria, complete with detailed experimental protocols and molecular pathway visualizations.
This compound, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has historically been a crucial tool in combating severe bacterial infections.[1][2] This technical guide provides a comprehensive overview of this compound's spectrum of activity, detailing its mechanism of action, the landscape of bacterial resistance, and standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Spectrum of Activity
This compound exhibits a broad spectrum of activity, primarily against Gram-negative bacteria, though it also shows efficacy against some Gram-positive organisms.[1][3] Its clinical use is often reserved for infections resistant to other antibiotics due to the prevalence of resistance mechanisms.[1]
Gram-Negative Bacteria
This compound is particularly effective against aerobic Gram-negative bacteria.[2][4] This includes a range of clinically significant pathogens. The mechanism of entry into Gram-negative bacteria involves interaction with lipopolysaccharides and phospholipids in the outer membrane, which displaces divalent cations like magnesium and calcium, thereby increasing membrane permeability and facilitating its own uptake.[5]
Gram-Positive Bacteria
While generally less potent against Gram-positive bacteria compared to its activity against Gram-negative organisms, this compound does show activity against some species, such as Staphylococcus aureus and Streptococcus uberis.[1][5] For Gram-positive bacteria, this compound interacts with phospholipids and teichoic acids to cross the cell membrane.[5] However, other antibiotics are often more potent and less toxic for treating Gram-positive infections.[2]
Quantitative Data on this compound Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth under defined conditions.[5][6] The following tables summarize reported MIC values for this compound against various Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary between different strains of the same species.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 3798 (VISA) | 4.0, 2.0 | [7] |
| Staphylococcus haemoliticus | 602 | 1.0, 0.25 | [7] |
| Enterococcus faecalis | 560 (Van A) | >64 | [7] |
Table 2: this compound Minimum Inhibitory Concentrations (MICs) for Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 | [7] |
| Escherichia coli | (Not specified) | 6-30 | [8][9] |
| Escherichia coli | CP78 | 9 (inhibitory) | |
| Proteus species | (Not specified) | Active | [1][7] |
| Enterobacter aerogenes | (Not specified) | Active | [1][7] |
| Klebsiella pneumoniae | (Not specified) | Active | [1][7] |
| Serratia marcescens | (Not specified) | Active | [1][7] |
| Acinetobacter species | (Not specified) | Active | [1][2][7] |
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by inhibiting protein synthesis.[1][10] This process involves a series of steps that ultimately lead to the production of nonfunctional proteins and cell death.[5]
Signaling Pathway of this compound Action
This compound's primary target is the 30S ribosomal subunit in bacteria.[2][5][10] It binds irreversibly to specific sites on the 16S rRNA and the S12 protein.[2][4] This binding event disrupts the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][5][10] The accumulation of these aberrant proteins disrupts cellular functions, including membrane integrity, and contributes to the bactericidal activity of the drug.[5][11]
Mechanisms of Bacterial Resistance
The emergence of this compound-resistant bacteria poses a significant challenge.[10] Resistance can arise through several mechanisms:
-
Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes that inactivate this compound through acetylation, phosphorylation, or adenylylation.[12]
-
Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of this compound to its target on the 30S ribosomal subunit.[10][12]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[12][13]
-
Reduced Permeability: Changes in the bacterial cell wall or outer membrane can decrease the uptake of this compound.[12]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. idexx.dk [idexx.dk]
- 7. Antibacterial Conjugates of this compound A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and this compound Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. This compound A - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Biosynthesis of Kanamycin in Streptomyces kanamyceticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus, has long been a crucial tool in combating bacterial infections. Understanding its intricate biosynthetic pathway is paramount for strain improvement, yield optimization, and the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthesis of this compound, consolidating current knowledge on the enzymatic steps, the genetic organization of the biosynthetic cluster, and key experimental methodologies used to elucidate this pathway. Quantitative data on production yields are presented for comparative analysis, and detailed diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding.
The this compound Biosynthetic Gene Cluster
The production of this compound in S. kanamyceticus is orchestrated by a dedicated gene cluster. Sequencing of the S. kanamyceticus genome has revealed a cluster of approximately 40 putative open reading frames (ORFs) spanning a 47 kb region of DNA.[1] This cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound molecule from primary metabolites, as well as genes responsible for self-resistance and transport. Comparative genetic studies with gene clusters for other aminoglycosides like gentamicin, tobramycin, and butirosin have shown significant homology, suggesting similar biosynthetic routes.[1] Industrial production strains of S. kanamyceticus often exhibit amplification of this entire gene cluster, with some strains containing over 36 copies, leading to a significant increase in this compound yield.[2][3]
The Core Biosynthetic Pathway: A Linear Progression
The biosynthesis of this compound A, the primary component of the this compound complex, follows a linear pathway starting from D-glucose-6-phosphate. For years, a parallel pathway model was also proposed, stemming from the substrate promiscuity of a key glycosyltransferase.[4][5][6] However, recent in vivo studies involving targeted gene disruption in S. kanamyceticus have provided strong evidence for a linear pathway where this compound B is a direct precursor to this compound A.[7]
The key steps in the biosynthesis of this compound A are as follows:
-
Formation of 2-deoxystreptamine (2-DOS): The pathway initiates with the conversion of D-glucose-6-phosphate to the central aminocyclitol core, 2-DOS, through a series of enzymatic reactions. The enzyme 2-deoxy-scyllo-inosose synthase, encoded by the kanA gene, catalyzes a crucial step in this initial phase.[1]
-
First Glycosylation: The 2-DOS core is then glycosylated at the C-4 position with a sugar moiety derived from UDP-N-acetyl-α-D-glucosamine.
-
Formation of this compound B: A series of subsequent modifications, including amination and a second glycosylation at the C-6 position of 2-DOS, leads to the formation of this compound B.
-
Conversion of this compound B to this compound A: This final and critical step is catalyzed by two enzymes: KanJ and KanK.[7][8][9][10]
-
KanJ , an α-ketoglutarate-dependent non-heme iron dioxygenase, catalyzes an oxidative deamination of the 2'-amino group of this compound B to form a 2'-oxo-kanamycin intermediate.[8][9][10]
-
KanK , an NADPH-dependent reductase, then reduces the 2'-oxo group to a hydroxyl group, yielding the final product, this compound A.[8][10]
-
Disruption of the kanJ gene in S. kanamyceticus results in the accumulation of this compound B and the cessation of this compound A production, confirming that the conversion of this compound B to this compound A is the primary in vivo pathway.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Amplification of the entire this compound biosynthetic gene cluster during empirical strain improvement of Streptomyces kanamyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplification of the entire this compound biosynthetic gene cluster during empirical strain improvement of Streptomyces kanamyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of parallel pathways of this compound biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of this compound B and this compound A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The last step of this compound biosynthesis: unique deamination reaction catalyzed by the α-ketoglutarate-dependent nonheme iron dioxygenase KanJ and the NADPH-dependent reductase KanK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the structure, mechanism, and biochemistry of this compound B dioxygenase (KanJ)-an enzyme with a broad range of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study on the structure, mechanism, and biochemistry of this compound B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin Sulfate vs. Kanamycin Acid Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a cornerstone of molecular biology and cell culture, primarily utilized as a potent selective agent.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis, which ultimately results in bacterial cell death.[1][3] In the research setting, this compound is indispensable for selecting successfully transformed bacteria, fungi, or mammalian cells that harbor a this compound resistance gene, such as kanMX or neomycin phosphotransferase II (nptII).[1][4] It is also widely employed to prevent bacterial contamination in cell and tissue cultures.[1]
This technical guide provides an in-depth comparison of the two most common salt forms of this compound used in research: This compound sulfate (this compound monosulfate) and This compound acid sulfate (this compound disulfate). Understanding the nuanced differences in their chemical and physical properties is crucial for optimizing experimental protocols and ensuring reproducible results.
Chemical and Physical Properties
The primary distinction between this compound sulfate and this compound acid sulfate lies in their salt form. This compound sulfate is the monosulfate salt of this compound, while this compound acid sulfate is the disulfate salt, formed by the addition of sulfuric acid to this compound sulfate.[5][6] This difference in sulfation impacts their molecular weight, pH in aqueous solutions, and potentially other physicochemical characteristics.
| Property | This compound Sulfate | This compound Acid Sulfate |
| Synonyms | This compound monosulfate, this compound A sulfate | This compound disulfate |
| CAS Number | 25389-94-0[1] | 64013-70-3[4] |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄[1] | C₁₈H₃₆N₄O₁₁ · 2H₂SO₄[4] |
| Molecular Weight | 582.58 g/mol [1] | 680.65 g/mol [4] |
| Appearance | White to off-white crystalline powder[1] | White to colorless solid, hygroscopic[4][5][7] |
| Solubility in Water | 50 mg/mL[8][9], 100 mg/mL[1], "freely soluble"[10] | "Freely soluble"[4], 92.3 mg/mL[4] |
| Insoluble in | Alcohol, acetone, chloroform, ether, ethyl acetate[8][11] | Not specified, but likely similar to this compound sulfate |
| pH of 1% Aqueous Solution | 6.5 - 8.5[8][9][12][13] | 5.5 - 7.5[5][12][13] |
| Potency (dry basis) | ≥750 µg/mg or U/mg[1][8] | ≥670 IU/mg[4][5] |
| Storage Temperature | Room temperature or 2-8°C[1][14] | 2-8°C[4] |
Mechanism of Action
Both this compound sulfate and this compound acid sulfate share the same mechanism of antibacterial action, which involves the inhibition of protein synthesis in susceptible microorganisms. The active component, the this compound molecule, is responsible for this biological activity.
The process can be broken down into the following key steps:
-
Cellular Uptake: this compound actively transports across the bacterial cell membrane.
-
Ribosomal Binding: Inside the cell, this compound binds to the 30S ribosomal subunit.[1] This binding is irreversible.[3]
-
Inhibition of Protein Synthesis: The binding of this compound to the 30S subunit interferes with the translation process in several ways:
-
It blocks the formation of the initiation complex, preventing the start of protein synthesis.
-
It induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1]
-
It inhibits the translocation of the ribosome along the mRNA, halting protein elongation.
-
The accumulation of non-functional or truncated proteins is ultimately lethal to the bacterial cell.
Applications in Research
The primary application for both forms of this compound in a research setting is as a selective agent.
| Application | This compound Sulfate | This compound Acid Sulfate | Typical Working Concentration |
| Bacterial Selection (e.g., E. coli) | Commonly used for selecting transformed colonies with this compound resistance plasmids.[1] | Also used for selecting resistant bacterial cells.[4] | 30-100 µg/mL[1] |
| Plant Tissue Culture | Used for selecting transformed plant cells carrying the nptII gene.[1][15] | Also used in Agrobacterium-mediated transformation with the nptII selection marker.[4] | 50 µg/mL[15] |
| Mammalian and Fungal Cell Culture | Can be used to select for cells with this compound resistance markers.[1] | Used to select for resistant mammalian and fungal cells with the kanMX marker.[4] | 100 µg/mL (for preventing bacterial contamination)[8] |
| Prevention of Bacterial Contamination | Effective in suppressing bacterial contamination in various cell cultures.[1] | Not explicitly mentioned but expected to be effective. | 100 µg/mL[8] |
Experimental Protocols
Preparation of a this compound Stock Solution (50 mg/mL)
This protocol is applicable to both this compound sulfate and this compound acid sulfate, with the only difference being the initial mass of the compound to be weighed.
Materials:
-
This compound sulfate or this compound acid sulfate powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mL stock solution of 50 mg/mL, weigh 500 mg of this compound sulfate or this compound acid sulfate.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Preparation of LB Agar Plates with this compound
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized or distilled water
-
Autoclavable bottle or flask
-
Sterile petri dishes
-
This compound stock solution (50 mg/mL)
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 40 g of LB agar powder in 1 L of deionized water.
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
Allow the autoclaved LB agar to cool in a 55°C water bath. It is crucial that the agar is cool enough to not degrade the this compound but warm enough to remain molten.
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL this compound stock solution.
-
Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid introducing air bubbles.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C.
Stability and Storage
Proper storage of this compound powders and solutions is critical to maintain their potency.
| Form | Storage Condition | Stability |
| This compound Sulfate/Acid Sulfate Powder | Room temperature or 2-8°C, in a dry, dark place.[1][14] | Stable for years if stored correctly. |
| Aqueous Stock Solution (-20°C) | -20°C | Stable for at least 6 months.[14] |
| Aqueous Stock Solution (2-8°C) | 2-8°C | Stable for several weeks.[16] |
| Solution at 37°C | 37°C | Stable for approximately 5 days.[12][13] |
| In IV infusion fluids (room temp) | Room temperature | Stable for 24 hours.[17] |
The stability of this compound in solution is pH-dependent, with optimal stability in a slightly acidic to neutral pH range.[18] Both forms are hygroscopic, so it is important to keep the containers tightly sealed.[5][7]
Logical Considerations for Selection
The choice between this compound sulfate and this compound acid sulfate for a particular research application is generally not critical, as their mechanism of action and primary uses are identical. However, there are some subtle differences to consider:
-
pH of the Final Solution: this compound acid sulfate will yield a more acidic solution compared to this compound sulfate.[12][13] For most standard bacterial and cell culture media, which are well-buffered, this difference is unlikely to have a significant impact. However, for poorly buffered solutions or pH-sensitive applications, this could be a deciding factor.
-
Potency and Molar Calculations: Due to the difference in molecular weight, the mass of this compound acid sulfate required to achieve the same molar concentration as this compound sulfate will be higher. However, as potency is typically measured in µg or units of active this compound per mg of powder, preparing solutions based on the desired final concentration of active this compound (e.g., 50 µg/mL) negates this difference for most practical purposes.
-
Cost and Availability: In practice, the choice may come down to the cost and availability from your preferred supplier. This compound sulfate is generally more commonly used and may be more readily available.
Conclusion
Both this compound sulfate and this compound acid sulfate are highly effective for their intended research applications, primarily as selective agents. The fundamental mechanism of action resides in the this compound molecule and is therefore identical for both salt forms. The key differences are their degree of sulfation, which influences their molecular weight and the pH of their aqueous solutions. For the vast majority of research applications, these differences are negligible, and the two forms can be used interchangeably, provided that the working concentration is based on the activity of the this compound base. Researchers should be mindful of the differing molecular weights if preparing solutions based on molarity and the slight difference in pH for highly sensitive experimental systems.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. biocompare.com [biocompare.com]
- 3. goldbio.com [goldbio.com]
- 4. toku-e.com [toku-e.com]
- 5. scribd.com [scribd.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. This compound Acid Sulfate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 8. カナマイシン硫酸塩 mixture of this compound A (main component) and this compound B and C | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound powder, BioReagent, cell culture mammalian, cell culture plant 25389-94-0 [sigmaaldrich.com]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. plantmedia.com [plantmedia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ubpbio.com [ubpbio.com]
- 15. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 16. khimexpert.com [khimexpert.com]
- 17. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Kanamycin Monosulfate: A Technical Guide to its Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of kanamycin monosulfate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Quantitative Data Summary
The molecular characteristics of this compound A, sulfuric acid, and this compound monosulfate are summarized in the table below for easy reference and comparison.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| This compound A | C₁₈H₃₆N₄O₁₁ | 484.50[1][2] |
| Sulfuric Acid | H₂SO₄ | 98.079[3][4][5] |
| This compound Monosulfate | C₁₈H₃₈N₄O₁₅S | 582.58[6][7] |
Experimental Protocols for Formula and Molecular Weight Determination
The determination of the chemical formula and molecular weight of a compound like this compound monosulfate involves a combination of analytical techniques. The two primary methods employed are elemental analysis and mass spectrometry.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[3] This process helps in establishing the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound.[1][8]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound monosulfate is prepared for analysis.
-
Combustion Analysis: The sample is combusted in a controlled environment, typically in the presence of an oxidant. This process converts the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂, SO₂).
-
Separation and Detection: The resulting gases are separated using chromatographic techniques and quantified by specific detectors.
-
Data Analysis: The mass of each element in the original sample is calculated from the quantities of the gaseous products.
-
Empirical Formula Calculation: The mass percentages of the elements are used to determine the molar ratios, which are then simplified to the smallest whole numbers to yield the empirical formula.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9] It is the primary method for determining the precise molecular weight of a compound, which, in conjunction with the empirical formula, allows for the determination of the molecular formula.[2]
Methodology:
-
Ionization: The this compound monosulfate sample is introduced into the mass spectrometer and ionized. Common ionization techniques for large, non-volatile molecules like aminoglycosides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
-
Detection: A detector measures the abundance of ions at each mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (M+), from which the molecular weight of the compound can be accurately determined. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.[2]
Workflow for Molecular Formula and Weight Determination
The logical progression for determining the molecular formula and weight of this compound monosulfate is illustrated in the following diagram.
Caption: Workflow for determining the molecular formula of this compound monosulfate.
References
- 1. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 2. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]
- 3. chm.davidson.edu [chm.davidson.edu]
- 4. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lcms.cz [lcms.cz]
- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
Kanamycin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Aminoglycoside Antibiotic
This technical guide provides a comprehensive overview of kanamycin, an aminoglycoside antibiotic, for researchers, scientists, and drug development professionals. It delves into its core scientific principles, including its mechanism of action, chemical properties, spectrum of activity, and the mechanisms by which bacteria develop resistance. This document also presents key quantitative data in structured tables and details essential experimental protocols for the study of this antibiotic.
Core Concepts
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is a mixture of three main components: this compound A, which is the major and most active component, and two minor components, this compound B and C.[1] this compound functions as a broad-spectrum antibiotic, primarily effective against aerobic Gram-negative bacteria.[2] However, its clinical use is often limited to short-term therapy for severe infections due to the risk of significant side effects, including ototoxicity and nephrotoxicity.[1]
Chemical Structure
This compound A, the principal component, is structurally composed of two amino sugars, 6-amino-6-deoxy-D-glucose and 3-amino-3-deoxy-D-glucose, that are glycosidically linked to a central 2-deoxystreptamine aminocyclitol ring.
Table 1: Chemical Properties of this compound A
| Property | Value |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ |
| Molar Mass | 484.50 g/mol |
| IUPAC Name | O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process begins with the antibiotic entering the bacterial cell and binding irreversibly to the 30S ribosomal subunit. Specifically, it binds to a particular region of the 16S rRNA. This binding interferes with the decoding site, leading to two primary consequences:
-
Inhibition of Protein Synthesis: The binding of this compound distorts the structure of the ribosome, which can block the initiation of protein synthesis and prevent the elongation of the polypeptide chain.
-
Misreading of mRNA: The distortion of the ribosomal A-site causes incorrect aminoacyl-tRNA to be incorporated into the growing peptide chain. This results in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.
Spectrum of Activity and Quantitative Data
This compound is primarily active against aerobic Gram-negative bacteria. It is indicated for the short-term treatment of infections caused by E. coli, Proteus species (both indole-positive and indole-negative), Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species.[3]
Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes typical MIC ranges for this compound against common pathogens.
Table 2: this compound MIC Values for Selected Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | >128 | >128 | 8 - >128 |
| Klebsiella pneumoniae | 4 | >256 | 1 - >256[4] |
| Proteus mirabilis | N/A | N/A | N/A |
| Acinetobacter baumannii | N/A | N/A | 2 - 1024[5] |
| Serratia marcescens | N/A | N/A | N/A |
Note: MIC values can vary significantly between strains and are dependent on the testing methodology. The values presented are for general reference.
Pharmacokinetics
This compound is poorly absorbed orally and is therefore administered via intramuscular or intravenous injection.[2] It is rapidly absorbed following intramuscular injection, with peak serum levels generally reached within one hour.[2] The drug is distributed into the extracellular fluid and is excreted almost entirely by glomerular filtration.[2]
Table 3: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference |
| Half-life (t½) | 2 - 4 hours | [6] |
| Peak Serum Concentration (Cmax) | 20 - 35 µg/mL | |
| Time to Peak (Tmax) | 1 - 2 hours | |
| Volume of Distribution (Vd) | 17 - 23 L | |
| Total Body Clearance (Cl_tot) | 5 - 6 L/hr | |
| Renal Clearance | ~83 mL/min | [6] |
Toxicity Profile
The clinical use of this compound is limited by its potential for significant toxicity, primarily ototoxicity and nephrotoxicity.[1]
Table 4: Incidence of this compound-Associated Toxicities
| Toxicity | Incidence Rate | Notes | Reference |
| Ototoxicity (Hearing Loss) | 18% - 82.4% | Incidence varies greatly depending on the study population, duration of therapy, and monitoring methods. High-frequency hearing loss is often the first sign. | [7][8] |
| Nephrotoxicity | ~10.3% (in children) | Risk is increased in patients with pre-existing renal impairment, the elderly, and those receiving other nephrotoxic agents. | [9] |
Mechanisms of Resistance
Bacterial resistance to this compound is a growing concern and can occur through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside phosphotransferases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs). These enzymes modify the structure of this compound, preventing it from binding to the ribosome.
-
Target Site Modification: Mutations in the 16S rRNA gene, the binding site for this compound on the 30S ribosome, can reduce the binding affinity of the drug, leading to resistance.
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of this compound into the cell.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration significantly higher than the expected MIC range. Sterilize by filtration.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations. Leave a column for a positive control (no antibiotic) and a negative control (no bacteria).
-
Prepare Inoculum: Prepare a bacterial suspension in broth or saline equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Detection of this compound Resistance Genes by PCR
This protocol provides a general framework for the detection of common this compound resistance genes (e.g., aph(3')-IIa, kanR) using Polymerase Chain Reaction (PCR).
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Forward and reverse primers specific to the target resistance gene
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate to be tested.
-
PCR Reaction Setup: In a PCR tube, combine the DNA extract, PCR master mix, forward primer, reverse primer, and nuclease-free water to the final reaction volume. Include positive and negative controls.
-
Thermocycling: Place the PCR tubes in a thermocycler and run a program with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (temperature dependent on primers, e.g., 55°C for 30 seconds)
-
Extension (e.g., 72°C for 1 minute)
-
-
Final extension (e.g., 72°C for 5 minutes)
-
-
Agarose Gel Electrophoresis: Load the PCR products onto an agarose gel alongside a DNA ladder. Run the electrophoresis to separate the DNA fragments by size.
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target this compound resistance gene.
Conclusion
This compound remains a significant antibiotic in specific clinical and research applications. A thorough understanding of its mechanism of action, spectrum of activity, pharmacokinetic properties, and resistance mechanisms is crucial for its effective and safe use. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important aminoglycoside. The increasing prevalence of resistance necessitates ongoing surveillance and research into novel strategies to combat this challenge.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. ijdmsrjournal.com [ijdmsrjournal.com]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of amikacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Audiological Evaluation of Patients Taking this compound for Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and other risk factors for this compound-induced hearing loss in patients with multi-drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephrotoxicity associated with aminoglycoside therapy in paediatrics: experiences from a leading referral hospital in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kanamycin Selection in E. coli Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of kanamycin as a selection agent in Escherichia coli transformation protocols. Adherence to these guidelines will ensure robust and reproducible selection of successfully transformed bacterial colonies.
Introduction to this compound Selection
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes by binding to the 30S ribosomal subunit.[1][2][3] This binding event disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[1][4] Consequently, this compound is a bactericidal antibiotic, meaning it actively kills susceptible bacteria.[1]
In molecular biology, this compound is widely used as a selective agent to isolate E. coli that have been successfully transformed with a plasmid carrying a this compound resistance gene.[4] The most common resistance gene is the neomycin phosphotransferase II (nptII or neo) gene, which encodes an enzyme that inactivates this compound by phosphorylation.[1] Bacteria expressing this gene can grow in the presence of this compound, while untransformed cells are eliminated.
Key Considerations for this compound Selection
The optimal concentration of this compound for selection can be influenced by several factors:
-
E. coli Strain: Different E. coli strains can exhibit varying levels of intrinsic sensitivity to this compound.
-
Plasmid Copy Number: Plasmids with a high copy number will produce more resistance enzymes, potentially allowing for selection at higher this compound concentrations. Conversely, low copy number plasmids may require a lower concentration for effective selection.[5]
-
Toxicity of the Inserted Gene: If the gene inserted into the plasmid is toxic to E. coli, even at low expression levels, this can affect cell growth and the apparent effectiveness of the antibiotic selection.[5]
-
Culture Medium: The composition of the growth medium can influence the activity of this compound.
It is crucial to perform a pilot experiment to determine the optimal this compound concentration for your specific combination of E. coli strain and plasmid.
Data Presentation: Recommended this compound Concentrations
The following table summarizes the typically recommended concentrations of this compound for the selection of transformed E. coli.
| Application | Recommended Concentration Range (µg/mL) | Commonly Used Concentration (µg/mL) |
| Plasmid Selection | 10 - 100[1] | 50[1][6] |
| Cosmid Selection | 20[1] | 20[1] |
Note: It is always recommended to empirically determine the optimal concentration for your specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.[3]
-
Vortex or mix thoroughly until the this compound is completely dissolved.[8]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[7][8][9]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[3][6]
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.[7]
Protocol 2: Preparation of this compound Selection Plates (LB Agar with this compound)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized or distilled water
-
Autoclave
-
Water bath set to 50-55°C
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. A typical recipe is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.
-
Autoclave the LB agar solution to sterilize it.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath. This is critical, as adding this compound to agar that is too hot will cause it to degrade.[5]
-
Once the agar has cooled, add the appropriate volume of the 50 mg/mL this compound stock solution to achieve the desired final concentration. For a final concentration of 50 µg/mL, add 1 mL of the stock solution per liter of LB agar.
-
Swirl the flask gently to ensure the this compound is evenly distributed throughout the agar. Avoid introducing air bubbles.
-
Pour the this compound-containing LB agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Allow the plates to solidify at room temperature.
-
Once solidified, the plates can be stored at 4°C for several weeks. It is recommended to store them inverted to prevent condensation from dripping onto the agar surface.
Protocol 3: E. coli Transformation with this compound Selection (Heat Shock Method)
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA
-
Ice
-
Water bath set to 42°C
-
SOC or LB broth (without antibiotics)
-
Incubator at 37°C
-
LB agar plates containing this compound (prepared as in Protocol 2)
-
Sterile microcentrifuge tubes
-
Sterile spreader
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.[10]
-
Add 1-5 µL of your plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 20-30 minutes.[10]
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds. The exact time may vary depending on the competent cells used.
-
Immediately transfer the tube back to ice and incubate for 2-5 minutes.
-
Add 250-500 µL of pre-warmed (room temperature) SOC or LB broth to the tube. This recovery step allows the cells to begin expressing the this compound resistance gene.[11]
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).
-
Plate 100-200 µL of the transformation mixture onto pre-warmed LB agar plates containing this compound.[10]
-
Use a sterile spreader to evenly distribute the cells across the surface of the plate.
-
Allow the plates to dry before inverting them.
-
Incubate the plates overnight (12-16 hours) at 37°C.[10]
-
The following day, colonies of this compound-resistant, transformed E. coli should be visible on the plates.
Visualization of Key Processes
Caption: Workflow of E. coli transformation with this compound selection.
Caption: this compound's mechanism of action and the resistance mechanism.
References
- 1. goldbio.com [goldbio.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. This compound A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. How to make a 50 mg/ml this compound Stock Solution [protocols.io]
- 8. ubpbio.com [ubpbio.com]
- 9. This compound Stock Solution [novoprolabs.com]
- 10. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 11. home.sandiego.edu [home.sandiego.edu]
Protocol for using kanamycin in plant tissue culture selection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin is an aminoglycoside antibiotic widely employed as a selective agent in plant tissue culture for the identification and isolation of genetically modified cells. Its efficacy lies in its ability to inhibit protein synthesis in prokaryotes and in the chloroplasts and mitochondria of plant cells. Plant cells that have been successfully transformed with a gene conferring resistance to this compound, most commonly the neomycin phosphotransferase II (nptII) gene, are able to survive and proliferate on media containing this antibiotic, while non-transformed cells exhibit growth inhibition, chlorosis (bleaching), and eventual death. This document provides a detailed protocol for the preparation and use of this compound in plant tissue culture selection.
Mechanism of Action
This compound functions by binding to the 30S ribosomal subunit, a crucial component of the protein synthesis machinery.[1][2] This binding interferes with the initiation of translation and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately inhibiting cell growth.[3] In transformed plant cells, the nptII gene product detoxifies this compound through phosphorylation, rendering the antibiotic inactive and allowing for the selective growth of transgenic tissues.[1]
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
A concentrated stock solution of this compound is prepared and stored frozen to maintain its stability and for convenient addition to tissue culture media.
Materials:
-
This compound sulfate powder
-
Sterile distilled water
-
Sterile container (e.g., 15 mL or 50 mL conical tube)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh 0.5 g of this compound sulfate powder.[1]
-
In a sterile container, dissolve the powder in 9 mL of sterile distilled water.[1]
-
Once fully dissolved, adjust the final volume to 10 mL with sterile distilled water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[1]
-
Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1]
-
Label the tubes clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at this temperature.[1]
Preparation of this compound-Containing Plant Tissue Culture Medium
The filter-sterilized this compound stock solution is added to the autoclaved and cooled plant tissue culture medium to the desired final concentration.
Materials:
-
Autoclaved plant tissue culture medium (e.g., MS medium) cooled to approximately 50°C
-
This compound stock solution (50 mg/mL)
-
Sterile culture vessels (e.g., petri dishes, Magenta boxes)
Procedure:
-
Prepare the desired plant tissue culture medium and autoclave it at 121°C and 15 psi for 15-20 minutes.
-
Allow the autoclaved medium to cool in a laminar flow hood to about 50°C. Adding the antibiotic to a medium that is too hot can cause its degradation.[4]
-
Aseptically add the required volume of the filter-sterilized this compound stock solution to the cooled medium to achieve the desired final concentration. For example, to prepare 1 liter of medium with a final this compound concentration of 50 mg/L, add 1 mL of the 50 mg/mL stock solution.
-
Gently swirl the medium to ensure the antibiotic is evenly distributed.
-
Dispense the medium into sterile culture vessels.
-
Allow the medium to solidify before use.
Selection of Transformed Plant Tissues
The selection process involves culturing explants on a medium containing the optimal concentration of this compound after transformation.
Procedure:
-
Following genetic transformation (e.g., Agrobacterium-mediated transformation), culture the explants on a co-cultivation medium without this compound for 2-3 days.
-
Transfer the explants to the selection medium containing the predetermined optimal concentration of this compound. It is also common to include an antibiotic such as cefotaxime or carbenicillin to eliminate any remaining Agrobacterium.
-
Subculture the explants onto fresh selection medium every 2-3 weeks.
-
Observe the explants regularly. Non-transformed tissues will typically show signs of stress, such as browning, bleaching, and lack of growth, and will eventually die.[5]
-
Transformed tissues that are resistant to this compound will continue to grow and can be further proliferated and regenerated into whole plants.
Data Presentation
The optimal concentration of this compound for selection is highly dependent on the plant species, the type of explant used, and the tissue culture conditions. Therefore, it is crucial to determine the minimal inhibitory concentration for each experimental system by testing a range of this compound concentrations.
| Plant Species | Explant Type | Recommended this compound Concentration (mg/L) | Reference(s) |
| Arabidopsis thaliana | Seedlings | 50 | [6] |
| Tomato (Solanum lycopersicum) | Cotyledon, Hypocotyl | 50 - 100 | [1][7][8] |
| Sugarcane (Saccharum officinarum) | Shoots, Calli | 100 - 150 | [9] |
| Soybean (Glycine max) | Cotyledonary node | 30 - 150 | [10] |
| Maize (Zea mays) | Immature embryos, Calli | This compound selection is often inefficient.[11] | [11][12] |
| Wheat (Triticum aestivum) | Immature embryos, Calli | 30 - 60 (for somatic embryogenesis) | [13] |
| Rice (Oryza sativa) | Calli | 50 | [3] |
| Broccoli (Brassica oleracea) | Hypocotyl, Shoot tip | 50 - 80 | [14] |
| Physalis pruinosa | Hypocotyl | 50 - 300 |
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and the nptII resistance pathway.
Experimental Workflow for this compound Selection
References
- 1. [Optimization of tomato genetic transformation, this compound-resistant screening and seed selection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. jspb.jp [jspb.jp]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. phytojournal.com [phytojournal.com]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Maize Transformation Technologies and Development of Transgenic Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. scientificliterature.org [scientificliterature.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Selecting Transformed Mammalian Cells using G418 (Geneticin®)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Kanamycin vs. G418 for Mammalian Cell Selection
When establishing stably transfected mammalian cell lines, the selection of cells that have successfully incorporated the desired plasmid DNA is a critical step. This is typically achieved by co-transfecting a gene of interest with a selectable marker gene that confers resistance to a specific antibiotic. While plasmids used for bacterial cloning often carry a this compound resistance gene, it is a common misconception that this compound can be used for the selection of transfected mammalian cells. In practice, this compound is largely ineffective for this purpose[1].
The appropriate selection agent for mammalian cells expressing the neomycin phosphotransferase II (neo) gene is G418 , commercially known as Geneticin®[1][2]. G418 is an aminoglycoside antibiotic that is structurally similar to neomycin and gentamicin[3][4]. Although the neo gene provides resistance to both this compound in prokaryotes and G418 in eukaryotes, G418 is significantly more potent against mammalian cells[2][5]. Therefore, for the selection of stably transfected mammalian cells, G418 is the industry standard[6].
This document provides detailed protocols for the use of G418 in selecting and maintaining stably transfected mammalian cell lines.
Mechanism of Action
G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis and leads to cell death[3][4][7][8]. Resistance to G418 is conferred by the bacterial neo gene, which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II)[3][9][10]. This enzyme inactivates G418 by phosphorylation, preventing it from binding to the ribosome and thereby allowing protein synthesis to proceed in cells that express the neo gene[3][10].
Data Presentation: G418 Concentration Ranges
The optimal concentration of G418 for selection is highly dependent on the specific cell line, as different cells exhibit varying sensitivities to the antibiotic[3][11]. It is therefore crucial to perform a kill curve experiment to determine the minimum concentration of G418 that effectively kills non-transfected cells for each new cell line used[12][13]. The following table provides a general range of G418 concentrations for various mammalian cell lines as a starting point for optimization.
| Cell Line | Typical G418 Selection Concentration (µg/mL) | Typical G418 Maintenance Concentration (µg/mL) |
| General Mammalian Cells | 400 - 1000[7] | 200[3][4] |
| HeLa | 400[14] | 200[14] |
| CHO | Varies, requires optimization | Varies, requires optimization |
| NIH3T3 | Varies, requires optimization | Varies, requires optimization |
Note: The potency of G418 can vary between lots and manufacturers. Therefore, it is recommended to perform a new kill curve for each new batch of G418[11][13].
Experimental Protocols
Protocol for Determining Optimal G418 Concentration (Kill Curve)
A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic required to kill all cells in a culture within a specific timeframe, typically 7-14 days[13].
Materials:
| Reagent/Equipment |
| Mammalian cell line of interest |
| Complete cell culture medium |
| G418 stock solution (e.g., 50 mg/mL in water or PBS, sterile filtered)[13] |
| 24-well or 96-well cell culture plates |
| Hemocytometer or automated cell counter |
| Incubator (37°C, 5% CO2) |
Procedure:
-
Cell Plating:
-
For adherent cells, seed the cells in a 24-well plate at a density that will result in approximately 20-25% confluency on the day of antibiotic addition[15][16]. A typical starting density is 0.8 - 3.0 x 10^5 cells/mL[12].
-
For suspension cells, a typical starting density is 2.5 - 5.0 x 10^5 cells/mL[12].
-
Incubate the cells overnight to allow them to adhere and resume active division[15].
-
-
G418 Addition:
-
The next day, prepare a series of G418 dilutions in complete culture medium. A suggested range to test is 0, 100, 200, 400, 600, 800, 1000, and 1400 µg/mL[3][4][13].
-
Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control well[12]. It is recommended to test each concentration in duplicate or triplicate.
-
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Protocol for Stable Transfection Selection
Once the optimal G418 concentration is determined, you can proceed with selecting stably transfected cells.
Materials:
| Reagent/Equipment |
| Transfected mammalian cells (expressing the neo gene) |
| Non-transfected control cells |
| Complete cell culture medium |
| G418 stock solution |
| Cell culture plates/flasks |
| Cloning cylinders or sterile pipette tips for colony picking |
Procedure:
-
Post-Transfection Culture:
-
After transfecting your cells with the plasmid containing the neo gene, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium[11].
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of G418[9].
-
Plate the cells at a low density to allow for the formation of distinct colonies.
-
Include a plate of non-transfected cells cultured in the same selective medium as a negative control.
-
-
Selection and Maintenance:
-
Isolation of Resistant Colonies:
-
Once colonies are large enough to be visualized, they can be isolated using cloning cylinders or by scraping with a sterile pipette tip.
-
Transfer each colony to a separate well of a new culture plate containing selective medium.
-
-
Expansion and Maintenance of Stable Cell Lines:
Mandatory Visualizations
Caption: Workflow for determining the optimal G418 concentration (Kill Curve).
Caption: Workflow for the selection of stably transfected mammalian cells using G418.
References
- 1. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. goldbio.com [goldbio.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 5. Synthetic neomycin-kanamycin phosphotransferase, type II coding sequence for gene targeting in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. stemcell.com [stemcell.com]
- 9. abo.com.pl [abo.com.pl]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. takara.co.kr [takara.co.kr]
- 13. abo.com.pl [abo.com.pl]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. astralscientific.com.au [astralscientific.com.au]
- 16. agscientific.com [agscientific.com]
Application Notes and Protocols for Using Kanamycin to Prevent Bacterial Contamination in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a persistent challenge in mammalian cell culture, capable of compromising experimental results, leading to the loss of valuable cell lines, and significant expenditure of time and resources. While stringent aseptic technique is the primary defense, prophylactic use of antibiotics can serve as an additional layer of protection, particularly for valuable or long-term cultures. Kanamycin, an aminoglycoside antibiotic, is a broad-spectrum agent effective against a wide range of Gram-negative and some Gram-positive bacteria, making it a viable option for preventing bacterial contamination in cell culture.[1][2]
These application notes provide a comprehensive guide to the effective use of this compound in mammalian cell culture, including its mechanism of action, recommended concentrations, and protocols for determining optimal usage parameters to ensure maximal bacterial inhibition with minimal cytotoxicity.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[2] This binding interferes with protein synthesis through several mechanisms:
-
Inhibition of Initiation Complex Formation: this compound blocks the formation of the initiation complex, preventing the start of protein synthesis.
-
mRNA Miscoding: It induces misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: this compound hinders the movement of the ribosome along the mRNA, further disrupting protein elongation.
The resulting non-functional or toxic proteins accumulate within the bacterial cell, leading to cell death.[2]
Spectrum of Activity
This compound is effective against a broad spectrum of bacteria, including many common laboratory contaminants. Its activity is more pronounced against Gram-negative bacteria. It is also effective against Mycoplasma species, which are a common and often undetected source of cell culture contamination.[1][2][3]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Common Bacterial Contaminants
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table provides representative MIC values for this compound against common cell culture contaminants. It is important to note that these values can vary depending on the bacterial strain and testing conditions.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Negative | 4.5 | [4][5] |
| Staphylococcus aureus | Positive | 3.5 | [4][5] |
| Pseudomonas aeruginosa | Negative | Varies (often resistant) | |
| Bacillus subtilis | Positive | Varies | |
| Mycoplasma spp. | N/A | Effective | [1][2][3] |
Note: MIC values for Pseudomonas aeruginosa and Bacillus subtilis can vary significantly between strains. It is recommended to determine the MIC for specific contaminants if they are a persistent problem in your laboratory.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
The cytotoxic effects of this compound on mammalian cells are dose-dependent. It is crucial to use a concentration that is effective against bacteria while having minimal impact on the viability and proliferation of the cultured cells. The following table summarizes available data on the cytotoxicity of this compound in various mammalian cell lines.
| Cell Line | Cell Type | Cytotoxicity Data | Reference |
| Human Melanocytes (HEMa-LP) | Primary Cells | Significant decrease in viability at 0.6 mmol/L (approx. 350 µg/mL) and 6.0 mmol/L after 24h. | [6] |
| P388/P Mouse Lymphoma | Cancer Cell Line | This compound was 600 times less potent than ethacrynic acid. | [7] |
| Human Mammary Epithelial (MCF-10A) | Non-tumorigenic | Dose-time dependent increase in intracellular reactive oxygen species (ROS). | [8] |
| Human Mammary Epithelial (MCF-12A) | Non-tumorigenic | Changes in morphology and inhibition of mitochondrial membrane potential with 50 µg/mL gentamicin (another aminoglycoside). | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
Weigh out 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile water to the tube.
-
Vortex or mix thoroughly until the this compound sulfate is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C. This compound solutions are stable for several months when stored frozen.[9]
Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol allows you to determine the highest concentration of this compound that does not significantly affect the viability of your mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only (no cells) to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range to test is from 0 µg/mL (control) to 1000 µg/mL (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no treatment" control with fresh medium only.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the highest concentration that does not cause a significant decrease in viability. This will be your optimal working concentration.
-
Routine Use of this compound for Bacterial Contamination Prevention
Once the optimal non-toxic concentration of this compound for your cell line has been determined (typically in the range of 50-100 µg/mL for prophylactic use), you can incorporate it into your routine cell culture practice.
Protocol:
-
Thaw a frozen aliquot of the 50 mg/mL this compound stock solution.
-
Dilute the stock solution into your complete cell culture medium to achieve the desired final concentration. For example, to make 500 mL of medium with a final this compound concentration of 100 µg/mL, add 1 mL of the 50 mg/mL stock solution.
-
Use this this compound-containing medium for all subsequent cell culture steps, including passaging and cryopreservation.
-
It is recommended to also maintain a parallel culture of your cells in antibiotic-free medium as a control. This will help to monitor for the development of antibiotic-resistant bacteria and to ensure that the antibiotic is not subtly affecting your cells' phenotype or behavior over the long term.
-
Regularly test your cell cultures for mycoplasma contamination, as this compound may not completely eradicate all species or may mask low-level infections.[1]
Stability of this compound in Cell Culture
This compound is relatively stable in aqueous solutions. A sterile stock solution can be stored at 2-8°C for several weeks or at -20°C for long-term storage.[13] In cell culture medium at 37°C, this compound solutions are stable for approximately 5 days.[3] It is good practice to replace the this compound-containing medium every 2-3 days during routine cell culture.
Mandatory Visualizations
Caption: Mechanism of action of this compound on bacterial cells.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Decision-making for using this compound in cell culture.
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. zellbio.eu [zellbio.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Viability of Human Melanocytes HEMa-LP Exposed to Amikacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between the cytotoxicity of this compound and ethacrynic acid for mammalian cells in vitro and their ototoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” | PLOS One [journals.plos.org]
- 9. Protocol for Making LB Plates for Bacterial Culture (this compound Antibiotic) | Experiment [experiment.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Kanamycin in Dual-Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing kanamycin in dual-selection experiments, a critical technique for advanced genetic engineering and co-expression studies. The following sections offer comprehensive protocols, quantitative data, and visual guides to facilitate the successful implementation of dual-antibiotic selection strategies.
Introduction to Dual-Selection with this compound
Dual-selection is a powerful tool in molecular biology used to ensure the stable maintenance of two different plasmids within a single host organism or to apply stringent selection pressure for co-transformation events. This compound, an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, is frequently used in combination with other antibiotics that have distinct mechanisms of action.[1] The selection of a compatible second antibiotic is crucial for the success of these experiments. Common partners for this compound include beta-lactams like ampicillin, which inhibit cell wall synthesis, and other antibiotics such as hygromycin or streptomycin.
The rationale behind dual selection is to leverage two distinct resistance markers, encoded on separate plasmids or integrated into the genome, to ensure that only cells harboring both genetic modifications can survive. This is particularly useful for protein co-expression, metabolic engineering, and complex genetic circuit construction.
Key Antibiotic Combinations with this compound
Several antibiotics are commonly paired with this compound for dual-selection experiments in various organisms. The choice of the second antibiotic depends on the host organism, the available resistance markers on the plasmids, and the desired selection stringency.
| Antibiotic Partner | Mechanism of Action | Organism(s) | Typical Concentration Range |
| Ampicillin | Inhibits peptidoglycan synthesis in the bacterial cell wall.[1] | E. coli | 50-100 µg/mL |
| Hygromycin B | Inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome. | Bacteria, Yeast, Plants, Mammalian cells | 20-100 µg/mL (plants); 50-500 µg/mL (mammalian cells) |
| Streptomycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit, but at a different site than this compound. | E. coli | 30-50 µg/mL |
| Nalidixic Acid | Inhibits DNA gyrase, thereby blocking DNA replication. | Neisseria gonorrhoeae | Varies by strain |
| Chloramphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | E. coli | 25-34 µg/mL |
Quantitative Data from Dual-Selection Experiments
The efficiency of dual selection can be influenced by several factors, including the transformation method, the specific antibiotics and their concentrations, and the host organism. Below are tables summarizing quantitative data from representative dual-selection experiments.
Table 1: Co-transformation Efficiency of E. coli with this compound and Ampicillin
| Plasmid DNA (ng) | Selection | Number of Colonies (CFU) | Double Transformants (%) |
| 5 (pSKSL - AmpR) | Ampicillin | >100,000 | N/A |
| 5 (pUC19 - KanR) | This compound | >100,000 | N/A |
| 5 (pSKSL) + 5 (pUC19) | Ampicillin + this compound | 1,500 | 1.5% of AmpR colonies |
| 50 (pSKSL) + 50 (pUC19) | Ampicillin + this compound | 15,000 | 15% of AmpR colonies |
Data adapted from a study on double transformation artifacts, illustrating that the frequency of double transformants increases with DNA concentration.[2]
Table 2: Synergistic Effect of this compound and Ampicillin against Staphylococcus aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound | 80 | 20 | 0.562 | Synergistic |
| Ampicillin | 160 | 10 |
This study demonstrates a synergistic interaction where the minimum inhibitory concentration (MIC) of both antibiotics is significantly reduced when used together. An FIC index of ≤ 0.5 is indicative of synergy.[1][3]
Table 3: Dual Selection in Plant Transformation (Trifolium subterraneum)
| Antibiotic(s) | Concentration (mg/L) | Explant Survival (%) |
| This compound | 100 | Lethal |
| Hygromycin | 40 | Viable for selection |
| Cefotaxime | 200 | High survival |
| This compound + Hygromycin + Cefotaxime | 100 + 40 + 200 | Effective for selection |
This table highlights the importance of determining the optimal antibiotic concentrations for plant tissue culture, as high concentrations can be lethal to the explants.[4]
Experimental Protocols
Protocol 1: Dual-Selection of Co-transformed E. coli with this compound and Ampicillin
This protocol describes the co-transformation of two distinct plasmids into E. coli and their subsequent selection on media containing both this compound and ampicillin.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid 1 (with this compound resistance gene, KanR)
-
Plasmid 2 (with Ampicillin resistance gene, AmpR)
-
LB Broth
-
LB Agar plates
-
This compound stock solution (50 mg/mL)
-
Ampicillin stock solution (100 mg/mL)
-
SOC medium
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Preparation: Thaw competent cells on ice. Pre-chill microcentrifuge tubes. Warm LB agar plates containing both 50 µg/mL this compound and 100 µg/mL ampicillin at 37°C.
-
Transformation:
-
Add 1-5 µL of each plasmid DNA (typically 10-100 ng of each) to 50 µL of competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
-
Recovery:
-
Add 950 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking (220-250 rpm) to allow for the expression of antibiotic resistance genes.
-
-
Plating:
-
Spread 100-200 µL of the cell suspension onto the pre-warmed LB agar plates containing both this compound and ampicillin.
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Count the number of colonies. These are putative co-transformants.
-
To confirm the presence of both plasmids, perform colony PCR or plasmid DNA isolation and restriction digest analysis on a selection of colonies.
-
Protocol 2: Agrobacterium-mediated Dual-Selection in Plants with this compound and Hygromycin
This protocol outlines the transformation of plant explants using Agrobacterium tumefaciens carrying a binary vector with both this compound and hygromycin resistance genes, followed by selection of transgenic tissues.
Materials:
-
Plant explants (e.g., leaf discs, cotyledons)
-
Agrobacterium tumefaciens strain (e.g., EHA105) harboring a binary vector with nptII (this compound resistance) and hpt (hygromycin resistance) genes.
-
MS (Murashige and Skoog) medium
-
Co-cultivation medium (MS medium with appropriate hormones)
-
Selection medium (MS medium with hormones, 50 mg/L this compound, and 25 mg/L hygromycin)
-
Cefotaxime or carbenicillin to eliminate Agrobacterium
-
This compound and Hygromycin stock solutions
-
Sterile filter paper
-
Petri dishes
Procedure:
-
Agrobacterium Culture: Inoculate a single colony of the Agrobacterium strain into liquid LB medium with appropriate antibiotics for the binary vector and incubate overnight.
-
Infection:
-
Prepare explants and immerse them in the Agrobacterium suspension for 10-30 minutes.
-
Blot the explants dry on sterile filter paper.
-
-
Co-cultivation:
-
Place the explants on co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Wash the explants with sterile water containing an antibiotic to kill Agrobacterium (e.g., 500 mg/L cefotaxime).
-
Transfer the explants to the selection medium containing this compound, hygromycin, and the anti-Agrobacterium antibiotic.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Analysis:
-
Observe for the development of resistant calli and subsequent shoot regeneration.
-
Confirm the presence of the transgenes in regenerated shoots using PCR, Southern blot, or reporter gene assays.
-
Visualizing Workflows and Mechanisms
Bacterial Co-transformation and Dual-Selection Workflow
Caption: Workflow for bacterial co-transformation and dual selection.
Synergistic Mechanism of this compound and Ampicillin
Caption: Synergistic action of ampicillin and this compound.
Conclusion
The use of this compound in dual-selection experiments is a versatile and powerful technique for a wide range of applications in molecular biology and biotechnology. Careful optimization of antibiotic concentrations and adherence to detailed protocols are essential for achieving high efficiency and reliable results. The provided application notes, quantitative data, and visual workflows serve as a comprehensive resource for researchers employing dual-selection strategies in their experimental designs.
References
Application Notes and Protocols for Kanamycin Sulfate Solubility
These application notes provide detailed information on the solubility of kanamycin sulfate in water and other common solvents, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Solubility of this compound Sulfate
The solubility of this compound sulfate is highest in aqueous solutions and significantly lower in organic solvents. The data from various sources are summarized below for easy comparison.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [1][2] |
| Water | 100 mg/mL | [3][4][5] |
| Water | 125 mg/mL | [6] |
| Water | 10-50 mg/mL | [7][8] |
| Alcohol (General) | Practically Insoluble | [1] |
| Ethanol | Practically Insoluble | [6][9] |
| Methanol | Practically Insoluble | [9] |
| Acetone | Practically Insoluble | [1][9] |
| Chloroform | Practically Insoluble | [1] |
| Ether | Practically Insoluble | [1] |
| Ethyl Acetate | Practically Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [4] |
| Formaldehyde | Slightly Soluble | [9] |
Note: The variability in reported aqueous solubility may be attributed to differences in experimental conditions such as temperature, pH, and the specific form of this compound sulfate used.
Experimental Protocols
Protocol for Determining this compound Sulfate Solubility by Saturation Method
This protocol outlines a standard laboratory procedure to determine the solubility of this compound sulfate in a given solvent.
Materials:
-
This compound sulfate powder
-
Solvent of interest (e.g., sterile distilled water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound sulfate powder to a known volume of the solvent in a sealed container. This ensures that the solution reaches saturation.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is recommended.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound sulfate.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound sulfate in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Prepare a standard curve with known concentrations of this compound sulfate to accurately determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound sulfate solubility.
This compound's Mechanism of Action on Bacterial Ribosome
Caption: this compound inhibits protein synthesis by binding to the 30S ribosomal subunit.
Mechanism of Action
This compound is an aminoglycoside antibiotic that exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria.[1][3][10][11] The primary mechanism involves the binding of this compound to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[12][13] This binding event interferes with the decoding process, leading to the misreading of the messenger RNA (mRNA) template.[10][11][12] Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the production of non-functional or truncated proteins.[10] This disruption of protein synthesis is ultimately lethal to the bacterial cell.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. khimexpert.com [khimexpert.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound sulfate | this compound monosulfate | antibiotic | TargetMol [targetmol.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. This compound sulfate CAS#: 25389-94-0 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound A - Wikipedia [en.wikipedia.org]
- 11. Thermo Scientific Chemicals this compound sulfate | Fisher Scientific [fishersci.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Kanamycin Selection in Bacterial Cultures
Introduction
Kanamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] In molecular biology, it is widely used as a selective agent to isolate bacteria, such as E. coli, that have been successfully transformed with a plasmid containing a this compound resistance gene.[1][3] this compound is effective against a broad spectrum of gram-positive and most gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of protein synthesis, which ultimately leads to bacterial cell death, making it a bactericidal antibiotic.[6][7]
Principle of this compound Action and Resistance
Mechanism of Action
This compound functions by binding to the 30S subunit of the bacterial ribosome.[1][7] This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA, and prevent the translocation of the ribosome along the mRNA.[2] This disruption leads to the synthesis of nonfunctional or toxic proteins, which accumulate in the cell, damage the cell membrane, and ultimately result in cell death.[3][6]
Caption: Mechanism of this compound's antibacterial action.
Mechanism of Resistance
Bacterial resistance to this compound is most commonly conferred by the expression of an aminoglycoside-modifying enzyme.[5] The neomycin phosphotransferase II (NPTII or neo) gene is a frequently used this compound resistance marker in plasmids.[6][8] This gene encodes the enzyme Aminoglycoside 3'-phosphotransferase, which inactivates this compound by catalyzing the transfer of a phosphate group from ATP to the antibiotic.[6] This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed normally.
Caption: Mechanism of this compound resistance via the NPTII enzyme.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the bacterial strain and the copy number of the plasmid. The following table provides a summary of commonly used concentrations and storage conditions.
| Parameter | Recommended Concentration/Condition | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | A 50 mg/mL stock is common for a 1000x working concentration.[4][9] |
| Stock Solution Solvent | Sterile Deionized Water | This compound sulfate is soluble in water (50 mg/mL).[1][4] |
| Stock Solution Storage | -20°C for up to 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4][10] |
| Working Concentration in Media | 10 - 100 µg/mL | 50 µg/mL is standard for E. coli selection.[1][4][11] |
| Agar Plate Storage | 2 - 8°C, protected from light | Plates are stable for at least 30 days.[5][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile 15 mL conical tube or appropriate container
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh 0.5 g of this compound sulfate powder and transfer it to a sterile 15 mL tube.
-
Add sterile deionized water to a final volume of 10 mL.[10]
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.[9][14]
-
Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL per tube).
-
Label the tubes clearly with the name, concentration (50 mg/mL), and date.
-
Store the aliquots at -20°C for long-term use.[14]
Protocol 2: Preparation of this compound Agar Plates (50 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave-safe bottle or flask (e.g., 2L flask for 1L of media)
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes (100 mm)
-
Water bath or incubator set to 55°C
Procedure:
-
Prepare 1 L of LB agar according to the manufacturer's instructions (typically 10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar per liter of water).[15][16]
-
Autoclave the LB agar solution for 20 minutes on a liquid cycle to sterilize it.[15]
-
After autoclaving, place the molten agar in a 55°C water bath to cool. Allow it to cool for at least 30-60 minutes. The flask should be cool enough to hold with bare hands.[15][16]
-
Once cooled to ~55°C, add 1 mL of the 50 mg/mL this compound stock solution to the 1 L of LB agar. This results in a final concentration of 50 µg/mL.[16][17]
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the this compound-containing agar into each sterile petri dish.[15]
-
Let the plates sit at room temperature for about 30-60 minutes, or until the agar has completely solidified.
-
For long-term storage, place the plates in a sealed bag and store them upside down at 2-8°C.[11][15]
Protocol 3: Bacterial Selection
Procedure:
-
If the plates are from cold storage, pre-warm them at 37°C for about 30 minutes to dry any condensation on the agar surface.[11]
-
Pipette the appropriate volume of your transformed bacterial culture (typically 50-200 µL) onto the center of a this compound agar plate.
-
Use a sterile spreader or plating beads to evenly distribute the cell suspension across the entire surface of the agar.[11]
-
Allow the plates to dry for a few minutes at room temperature or in a laminar flow hood.
-
Invert the plates and incubate them at 37°C for 12-24 hours.[17]
-
After incubation, only bacteria that have successfully taken up the plasmid containing the this compound resistance gene will form colonies.
Experimental Workflow
The following diagram illustrates the complete workflow for preparing and using this compound agar plates for bacterial selection.
Caption: Workflow for bacterial selection using this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No colonies on the plate | Transformation failed; this compound concentration too high; Defective plasmid. | Check transformation efficiency with a control plasmid. Verify the this compound concentration used. Sequence-verify your plasmid. |
| Growth on negative control plate | This compound is inactive; Agar plates are old; Spontaneous resistance. | Prepare fresh this compound stock and/or plates. Use plates within one month for best results.[18][19] |
| Satellite colonies | This compound degradation by resistant colonies. | This compound is less prone to this than ampicillin. If it occurs, pick well-isolated colonies and re-streak. Ensure proper this compound concentration. |
| Small colonies | Plasmid toxicity; Sub-optimal growth conditions. | Ensure the expressed protein is not toxic to E. coli. Incubate for a longer period (e.g., up to 24 hours).[20] |
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. nbinno.com [nbinno.com]
- 4. khimexpert.com [khimexpert.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. ubpbio.com [ubpbio.com]
- 10. How to make a 50 mg/ml this compound Stock Solution [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Protocol for Making LB Plates for Bacterial Culture (this compound Antibiotic) | Experiment [experiment.com]
- 15. static.igem.org [static.igem.org]
- 16. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 17. static.igem.org [static.igem.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
Kanamycin as a Selection Marker in CRISPR/Cas9 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genetic engineering, offering a powerful and precise tool for genome editing. A critical step in most CRISPR/Cas9 workflows is the selection of successfully edited cells, a process often facilitated by the use of antibiotic resistance markers. Kanamycin, an aminoglycoside antibiotic, serves as a widely used and effective selection marker, particularly in bacterial and plant systems. This document provides detailed application notes and protocols for the use of this compound as a selection marker in CRISPR/Cas9 experiments, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanism of this compound resistance, provide comprehensive experimental protocols, present quantitative data for various applications, and offer troubleshooting guidance to ensure successful experimental outcomes.
Mechanism of Action and Resistance
This compound functions by binding to the 30S ribosomal subunit in bacteria, which interferes with protein synthesis by causing misreading of mRNA.[1][2][3] This ultimately leads to the production of nonfunctional proteins and subsequent cell death.
Resistance to this compound is typically conferred by the neomycin phosphotransferase II (nptII or neo) gene.[2] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates this compound through phosphorylation, preventing it from binding to the ribosome.[4] In CRISPR/Cas9 experiments, the nptII gene is incorporated into the plasmid DNA alongside the Cas9 and guide RNA expression cassettes. Cells that successfully take up this plasmid will express the nptII gene, rendering them resistant to this compound and allowing for their selective growth on media containing the antibiotic.
Quantitative Data on this compound Selection
The optimal concentration of this compound and the resulting selection efficiency can vary significantly depending on the organism and cell type. Below are tables summarizing typical working concentrations and reported efficiencies.
Table 1: this compound Working Concentrations for Selection
| Organism/Cell Type | Typical this compound Concentration | Reference(s) |
| Escherichia coli | 50 µg/mL | [5][6][7] |
| Streptomyces | 25-50 µg/mL | [8] |
| Arabidopsis thaliana (in vitro) | 50 mg/L (µg/mL) | [9][10][11] |
| Physalis pruinosa (hypocotyl explants) | 50 - 300 mg/L | [12] |
| Cotton (Gossypium) | 200 mg/L (for spray assay) | [13] |
| Maritime Pine (Pinus pinaster) | 15 mg/L | [14] |
| Mammalian Cells | 100 - 1000 µg/mL (requires optimization) | [15] |
Table 2: Reported Transformation and Selection Efficiencies with this compound
| Organism | Transformation Method | Selection Efficiency | Reference(s) |
| Arabidopsis thaliana (root explants) | Agrobacterium tumefaciens | 20% - 80% | [16] |
| Physalis pruinosa (hypocotyl explants) | Agrobacterium tumefaciens | 9% - 24% | [12] |
| Cotton (Gossypium) (T1 generation) | Spray Assay | ~51% of resistant plants confirmed by PCR | [13] |
| Cotton (Gossypium) (T2 generation) | Spray Assay | ~45% of resistant plants confirmed by PCR | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Selection Plates for Bacteria
Materials:
-
This compound sulfate powder
-
Sterile deionized or distilled water
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes or storage bottles
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
Procedure:
A. This compound Stock Solution (50 mg/mL): [17][18][19]
-
Weigh 0.5 g of this compound sulfate powder.
-
Dissolve the powder in 10 mL of sterile deionized water in a sterile container. Ensure complete dissolution by vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes with the concentration (50 mg/mL) and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year).[17][20] For short-term use, a stock solution can be stored at 4°C for several weeks.[21]
B. This compound Selection Plates (50 µg/mL): [22][23]
-
Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of deionized water).
-
Autoclave the LB agar solution to sterilize it.
-
Allow the autoclaved LB agar to cool to approximately 50-55°C. This is crucial to prevent the degradation of the this compound.
-
Add the this compound stock solution to the cooled agar to a final concentration of 50 µg/mL. For 1 L of LB agar, add 1 mL of a 50 mg/mL this compound stock solution.
-
Gently swirl the flask to ensure the this compound is evenly distributed throughout the medium.
-
Pour the LB agar containing this compound into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 4°C, protected from light.[20] The plates should be used within one month.
Protocol 2: this compound Selection in Bacterial CRISPR/Cas9 Experiments (E. coli)
Materials:
-
Competent E. coli cells
-
CRISPR/Cas9 plasmid with this compound resistance cassette
-
SOC medium
-
This compound selection plates (50 µg/mL)
-
Incubator at 37°C
Procedure:
-
Thaw a vial of competent E. coli cells on ice.
-
Add 1-5 µL of the CRISPR/Cas9-Kanamycin plasmid DNA to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-1000 µL of pre-warmed SOC medium to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking to allow for the expression of the this compound resistance gene.
-
Plate 100-200 µL of the cell suspension onto pre-warmed this compound selection plates (50 µg/mL).
-
Incubate the plates overnight at 37°C.
-
The following day, colonies that have successfully taken up the plasmid will be visible. These can be picked for further analysis, such as colony PCR and sequencing, to confirm the desired genomic edit.
Protocol 3: this compound Selection in Plant CRISPR/Cas9 Experiments (Arabidopsis thaliana)
This protocol is adapted for Agrobacterium-mediated transformation of Arabidopsis thaliana root explants.[9][16]
Materials:
-
Arabidopsis thaliana seeds
-
Germination Medium (GM)
-
Callus-Inducing Medium (CIM)
-
Shoot-Inducing Medium (SIM) with 50 mg/L this compound and a bacteriostatic agent (e.g., 500 mg/L carbenicillin)
-
Agrobacterium tumefaciens strain carrying the CRISPR/Cas9-Kanamycin binary vector
-
Sterile filter paper
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Sterilize Arabidopsis seeds and germinate them on GM plates. Grow for 20-35 days.
-
Excise root systems from the plantlets and place them on CIM plates for 3 days.
-
Infect the root explants with an overnight culture of Agrobacterium carrying the CRISPR/Cas9-Kanamycin vector.
-
Co-cultivate the root explants with Agrobacterium for 2-3 days in the dark.
-
Wash the explants to remove excess Agrobacterium.
-
Transfer the root explants to SIM plates containing 50 mg/L this compound and a bacteriostatic agent to inhibit Agrobacterium growth.
-
Subculture the explants on fresh selection medium every 2-3 weeks.
-
This compound-resistant calli will begin to form and subsequently develop into shoots.
-
Transfer the regenerated shoots to a rooting medium and then to soil.
-
Analyze the T1 generation plants for the desired genomic modification.
Protocol 4: Determining Optimal this compound Concentration for Mammalian Cells (Kill Curve)
For mammalian cells, the effective concentration of this compound (or its analog, G418/Geneticin, which is also detoxified by the nptII gene) can vary widely. Therefore, a kill curve is essential to determine the minimum concentration required to kill non-transfected cells.[][25][26][27]
Materials:
-
The mammalian cell line of interest
-
Complete cell culture medium
-
This compound or G418 stock solution
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer, automated cell counter) or viability assay (e.g., MTT)
Procedure:
-
Plate the mammalian cells at a low density (e.g., 20-25% confluency) in a multi-well plate and allow them to attach overnight.
-
The next day, prepare a series of dilutions of this compound/G418 in the complete culture medium. A typical range to test for G418 is 100 µg/mL to 1000 µg/mL.[15] Include a "no antibiotic" control.
-
Replace the medium in each well with the medium containing the different antibiotic concentrations.
-
Incubate the cells and monitor them daily for signs of cell death.
-
Replace the antibiotic-containing medium every 2-3 days.
-
After 7-10 days, assess cell viability in each well.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells. This concentration will be used for selecting successfully transfected cells in subsequent CRISPR/Cas9 experiments.
Visualizing Workflows and Pathways
This compound Resistance Signaling Pathway
The mechanism of this compound resistance conferred by the nptII gene is a direct enzymatic inactivation of the antibiotic.
Caption: Mechanism of this compound action and resistance conferred by the nptII gene.
General CRISPR/Cas9 Workflow with this compound Selection
The following diagram outlines the key steps in a typical CRISPR/Cas9 experiment utilizing this compound for the selection of edited cells.[28][29][30][31]
References
- 1. goldbio.com [goldbio.com]
- 2. This compound A - Wikipedia [en.wikipedia.org]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 6. static.igem.org [static.igem.org]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [en.bio-protocol.org]
- 8. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 9. arabidopsis.org [arabidopsis.org]
- 10. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 11. arabidopsis.org [arabidopsis.org]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
- 14. Stable Agrobacterium-Mediated Transformation of Maritime Pine Based on this compound Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Kill Curve [merckmillipore.com]
- 16. Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using this compound selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to make a 50 mg/ml this compound Stock Solution [protocols.io]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. ubpbio.com [ubpbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. khimexpert.com [khimexpert.com]
- 22. Protocol for Making LB Plates for Bacterial Culture (this compound Antibiotic) | Experiment [experiment.com]
- 23. static.igem.org [static.igem.org]
- 25. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 26. 抗生素杀灭曲线 [sigmaaldrich.com]
- 27. horizondiscovery.com [horizondiscovery.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. assaygenie.com [assaygenie.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Stability of Kanamycin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a crucial agent for selecting resistant bacteria in molecular biology and for treating various bacterial infections.[1] Its efficacy is contingent upon the stability of stock solutions, which can be compromised by improper storage conditions. Factors such as temperature, light exposure, pH, and contamination can lead to the degradation of the antibiotic, reducing its potency and potentially leading to experimental variability or therapeutic failure.[1][2] This document provides detailed protocols for the preparation, storage, and stability testing of this compound stock solutions to ensure their integrity and performance.
Factors Affecting this compound Stability
Several factors can influence the stability of this compound solutions:
-
Temperature: Heat accelerates the degradation of this compound, primarily through hydrolysis.[1][2][3] Conversely, freezing can cause precipitation.[1]
-
Light: Exposure to light can lead to photodegradation of the active components of this compound.[1][2]
-
pH: The optimal pH for this compound solution stability is between 4.5 and 5.5.[1] A 1% solution in water typically has a pH of 6.5 to 8.5.[4][5]
-
Contamination: Microbial contamination can jeopardize the safety and effectiveness of the solution.[1]
-
Oxidation: Interaction with oxygen can cause chemical modifications that diminish the antibiotic's effectiveness.[1]
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the potency of this compound stock solutions. The following table summarizes recommended storage conditions and expected stability based on available data.
| Storage Temperature | Duration | Recommendations and Considerations |
| -20°C | Up to 1 year | Recommended for long-term storage.[6][7] Aliquoting into single-use volumes is advised to avoid repeated freeze-thaw cycles.[8] |
| 2°C to 8°C | Up to 30 days | Suitable for short-term storage.[1] Solutions should be monitored for any signs of degradation or contamination. |
| 37°C | Approximately 5 days | Solutions exhibit stability for a limited time at this temperature.[4][5] |
| Room Temperature | 6-8 months (pH 6-8) | One source suggests high stability with only 1-2% activity loss, though this is not the generally recommended practice.[9] |
Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol outlines the preparation of a 1000X stock solution.
Materials:
-
This compound sulfate powder
-
Sterile distilled water or saline solution[1]
-
Calibrated analytical balance
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Sterile aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)[11][12]
Procedure:
-
Weigh the required amount of this compound sulfate powder using a calibrated analytical balance. For a 50 mg/mL solution, dissolve 0.5 g of this compound sulfate in 10 mL of sterile distilled water.[11][12]
-
Add the sterile water or saline solution to the powder in a sterile container.[1]
-
Vortex the solution until the this compound sulfate is completely dissolved.[10][12]
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[10][11][12]
-
Aliquot the sterile stock solution into single-use volumes in sterile tubes.[11]
-
Label each aliquot clearly with the concentration, preparation date, and expiration date.[1]
-
Store the aliquots at -20°C for long-term storage.[6][10][12]
Experimental Protocol for Stability Testing
This protocol provides a framework for assessing the long-term stability of prepared this compound stock solutions.
Objective: To determine the potency of this compound stock solutions over time under different storage conditions.
Materials:
-
Prepared this compound stock solution aliquots
-
Storage environments (e.g., -20°C freezer, 4°C refrigerator, 37°C incubator)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[2]
-
This compound-sensitive bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) agar plates
-
Sterile culture tubes and incubator
Procedure:
-
Time Points: Establish a schedule for testing, for example, at time 0 (immediately after preparation) and then at 1, 2, 4, 8, and 12 weeks.
-
Storage Conditions: Store aliquots of the this compound stock solution at the desired temperatures: -20°C, 4°C, and room temperature. Protect from light.[1][2]
-
Concentration Measurement (Physicochemical Stability):
-
At each time point, thaw one aliquot from each storage condition.
-
Measure the concentration of this compound using a validated analytical method such as HPLC or spectrophotometry.[2] This provides a direct measure of the active compound.
-
-
Bioactivity Assay (Functional Stability):
-
Minimum Inhibitory Concentration (MIC) Determination: At each time point, perform a serial dilution of the thawed this compound solution. Inoculate each dilution with a standardized suspension of a this compound-sensitive bacterial strain. The lowest concentration that inhibits visible growth after incubation is the MIC. An increase in the MIC over time indicates a loss of bioactivity.
-
Disk Diffusion Assay: Impregnate sterile paper discs with a standard amount of the thawed this compound solution. Place the discs on an agar plate uniformly inoculated with a sensitive bacterial strain. After incubation, measure the diameter of the zone of inhibition. A decrease in the zone diameter over time suggests a reduction in antibiotic potency.
-
-
Data Analysis:
-
Record the concentration and bioactivity data for each time point and storage condition.
-
Plot the percentage of remaining this compound concentration and bioactivity against time for each storage condition.
-
Determine the shelf-life of the solution under each condition, defined as the time it takes for the concentration or bioactivity to drop below a predetermined threshold (e.g., 90% of the initial value).
-
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the primary degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Major degradation pathways of this compound.
Conclusion
The stability of this compound stock solutions is paramount for reproducible and reliable experimental results. By adhering to the preparation and storage protocols outlined in this document, researchers can minimize degradation and ensure the potency of their this compound solutions. For critical applications, it is recommended to perform periodic stability testing to verify the concentration and bioactivity of stored solutions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Degradation of this compound from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. khimexpert.com [khimexpert.com]
- 7. goldbio.com [goldbio.com]
- 8. reddit.com [reddit.com]
- 9. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 10. ubpbio.com [ubpbio.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. static.igem.wiki [static.igem.wiki]
Troubleshooting & Optimization
Troubleshooting satellite colonies on kanamycin selection plates
This guide provides troubleshooting assistance for researchers encountering issues with satellite colonies on kanamycin selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
A1: Satellite colonies are small, secondary colonies of non-transformed cells that can grow around a larger, primary colony of antibiotic-resistant cells.[1][2][3] This phenomenon is most commonly associated with ampicillin selection, where the primary colony secretes an enzyme that degrades the antibiotic in its immediate vicinity, creating a zone where non-resistant cells can survive.[1][2]
Q2: Are satellite colonies expected on this compound selection plates?
A2: No, the formation of true satellite colonies is not a typical or expected phenomenon for this compound selection.[1][4] The mechanism of resistance to this compound differs significantly from that of ampicillin.[1] While small colonies can occasionally be observed, their presence usually indicates a problem with the selection conditions rather than the expected mechanism of antibiotic inactivation.[1][5]
Q3: How does this compound resistance differ from ampicillin resistance?
A3: The difference in resistance mechanisms is key to understanding why satellite colonies are rare with this compound.[1]
-
Ampicillin Resistance: The resistance gene (bla) encodes for a β-lactamase enzyme, which is secreted by the resistant bacterium.[1][3] This enzyme is released into the surrounding medium where it hydrolyzes and inactivates ampicillin, allowing non-resistant bacteria to grow nearby as satellite colonies.[1][2][6]
-
This compound Resistance: The most common resistance gene (nptII or aph) encodes for an aminoglycoside phosphotransferase.[1][7][8] This enzyme remains within the cytoplasm of the resistant bacterium and inactivates this compound by phosphorylation, preventing it from binding to the ribosome.[1][7] Because the inactivating enzyme is not secreted, no antibiotic-free zone is created around the colony, thus preventing the growth of true satellite colonies.[1][5][6]
Q4: If the small colonies on my this compound plate are not true satellites, what are they?
A4: Small colonies on a this compound plate are often referred to as "spurious" or "false-positive" colonies.[1][9] Their appearance typically points to one or more of the troubleshooting issues detailed below, such as degraded antibiotic, improper plate preparation, extended incubation times, or spontaneous mutations conferring low-level resistance.[1][10]
Troubleshooting Guide
This guide addresses common issues that lead to the appearance of unexpected colonies on this compound selection plates.
| Issue | Possible Cause | Recommended Solution |
| Small colonies appear around larger, transformed colonies. | This compound Degradation: The antibiotic was added to the agar medium when it was too hot (>55°C), causing inactivation.[1][9] | Cool the molten agar to 50-55°C in a water bath before adding the this compound stock solution. Mix gently but thoroughly to ensure even distribution.[1][9] |
| Prolonged Incubation: Incubating plates for longer than 16-20 hours can lead to the breakdown of the antibiotic, allowing for the growth of non-resistant cells.[1][11] | Limit the initial incubation time at 37°C to 16 hours. If colonies are too small, they can be left to grow larger at room temperature or 4°C for an additional day.[1] | |
| Incorrect this compound Concentration: The concentration of this compound in the plates is too low to effectively inhibit the growth of non-transformed cells.[1][9] | The typical working concentration for E. coli is 30-50 µg/mL.[1] Verify the concentration and consider performing a Minimum Inhibitory Concentration (MIC) assay to determine the optimal concentration for your specific strain. | |
| High Plating Density: A dense lawn of cells can lead to localized breakdown of the antibiotic, allowing some non-resistant cells to survive.[11] | Plate a smaller volume or a more dilute suspension of the transformation mixture to ensure colonies are well-separated.[11] | |
| Growth on negative control plate (no plasmid). | Ineffective this compound: The this compound stock solution may have lost potency due to age or improper storage.[1] | Prepare a fresh stock solution of this compound and store it at -20°C. Test the potency of new plates with a known this compound-sensitive strain.[1] |
| Contamination: The competent cells, recovery medium, or plates may be contaminated with resistant bacteria.[1][9] | Streak out competent cells on a non-selective plate to check for pre-existing contamination. Always use sterile technique.[1] | |
| Picked colony fails to grow in liquid culture with this compound. | False Positive Colony: The colony picked was not truly resistant. This occurs when selection pressure on the plate is suboptimal, allowing for transient survival.[1] | This is a strong indication that the selection on your plates is not stringent enough. Review all steps in the "Troubleshooting Guide" and the "Preparation of this compound Selection Plates" protocol. |
Experimental Protocols
Protocol 1: Preparation of this compound Selection Plates
This protocol describes the standard procedure for preparing LB agar plates containing this compound.
-
Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to your standard laboratory protocol.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool the Medium: Place the autoclaved medium in a 50-55°C water bath to cool. Allowing the agar to cool sufficiently is a critical step to prevent heat-induced degradation of the this compound.[1][9]
-
Add this compound: Once the agar has cooled, add the this compound stock solution to the desired final concentration (typically 50 µg/mL for E. coli).[1][12]
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed without introducing air bubbles.[1] Pour the plates in a sterile environment (e.g., a laminar flow hood).
-
Storage: Allow the plates to solidify completely. Store them in a sealed bag at 4°C, protected from light. Use plates within one month for optimal performance.[10]
Protocol 2: Testing the Potency of this compound Plates
This quality control experiment verifies the effectiveness of your prepared this compound plates.
-
Obtain a Sensitive Strain: Use an E. coli strain that is known to be sensitive to this compound (e.g., the parental strain used for your transformations).[1]
-
Prepare Inoculum: Grow a small overnight culture of the sensitive strain in LB medium without any antibiotics.[1]
-
Plate Control: Spread 100 µL of the undiluted overnight culture onto one of your newly prepared this compound plates.[1]
-
Incubate: Incubate the plate at 37°C for 16-24 hours.[1]
-
Interpret Results:
Visualizations
This compound Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. teknova.com [teknova.com]
Technical Support Center: Optimizing Kanamycin Concentration for Low Copy Number Plasmids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing kanamycin concentration for the successful selection and maintenance of low copy number plasmids.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing this compound concentration crucial for low copy number plasmids?
A1: Low copy number plasmids exist in only a few copies per cell. This low number means that the expression of the this compound resistance gene (kanR) is also low. Standard high concentrations of this compound (e.g., 50 µg/mL) might be too stringent, inhibiting the growth of cells that have successfully taken up the plasmid, leading to few or no colonies after transformation. Conversely, a concentration that is too low may not provide sufficient selective pressure, allowing for the growth of cells without the plasmid or leading to plasmid loss over time. Therefore, fine-tuning the this compound concentration is critical to ensure the survival of plasmid-containing cells while effectively eliminating non-transformed cells.
Q2: What is the typical starting concentration of this compound for low copy number plasmids?
A2: While a common starting point for this compound selection is 50 µg/mL, for low copy number plasmids, it is often advisable to start with a lower concentration, typically in the range of 15-30 µg/mL. However, the optimal concentration is highly dependent on the specific plasmid, the E. coli host strain, and the culture conditions. Empirical determination through a titration experiment is the most reliable method.
Q3: What are the common problems encountered when using this compound for low copy number plasmid selection?
A3: Researchers may encounter several issues, including:
-
No or very few colonies after transformation: This could be due to the this compound concentration being too high, inhibiting the growth of transformed cells.
-
Satellite colonies: While less common with this compound than with ampicillin, the appearance of very small colonies around a larger colony can indicate localized depletion of the antibiotic.
-
Loss of the plasmid during subculturing: Insufficient selective pressure from a low this compound concentration can lead to the loss of the plasmid over subsequent generations.
-
Low plasmid yield: Suboptimal this compound concentrations can stress the cells, leading to poor growth and consequently, low plasmid DNA yields.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the selection of low copy number plasmids using this compound.
Troubleshooting Workflow for this compound Selection
This workflow guides users through a logical sequence of steps to identify and resolve common problems.
Data Presentation
The following table summarizes the effect of varying this compound concentrations on the expression of a green fluorescent protein (GFP) reporter gene from a low copy number plasmid (pCL1920) in E. coli. This data can help researchers select a starting range for their own optimization experiments.
| This compound Concentration (mg/L) | Relative GFP Fluorescence (%)[1] | Observations |
| 0 | Low | Potential for plasmid loss.[1] |
| 5 | Low | Partial plasmid loss may still occur.[1] |
| 10 | 100 | Optimal for GFP expression.[1] |
| 25 | ~97 | Similar expression to 10 mg/L.[1] |
| 50 | ~95 | Slight decrease in GFP expression.[1] |
| 100 | ~87 | Significant decrease in GFP expression.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is essential for determining the baseline this compound concentration required to inhibit the growth of your specific E. coli host strain.
Materials:
-
Your untransformed E. coli host strain
-
Luria-Bertani (LB) agar plates
-
LB broth
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile culture tubes and spreaders
-
Incubator at 37°C
Procedure:
-
Prepare a serial dilution of this compound in LB agar: Prepare a set of LB agar plates containing a range of this compound concentrations (e.g., 0, 5, 10, 15, 20, 25, 30, 40, 50 µg/mL).
-
Prepare an overnight culture of your untransformed E. coli strain: Inoculate 5 mL of LB broth with a single colony and incubate at 37°C with shaking.
-
Standardize the cell suspension: The next day, dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.1.
-
Plate the bacteria: Spread 100 µL of the diluted culture onto each of the this compound-containing plates.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the plate.
Protocol 2: this compound Concentration Titration for Optimal Plasmid Selection
This protocol helps to identify the optimal this compound concentration for selecting and maintaining your low copy number plasmid.
Materials:
-
Your low copy number plasmid
-
Competent cells of your E. coli host strain
-
LB agar plates with a range of this compound concentrations (based on the MIC determined in Protocol 1, e.g., 1x, 1.5x, 2x, 2.5x, 3x MIC)
-
SOC medium
-
Incubator at 37°C
Procedure:
-
Transform your competent cells with the low copy number plasmid: Follow your standard transformation protocol.
-
Outgrowth: After heat shock, add 1 mL of SOC medium and incubate at 37°C for 1 hour with shaking to allow for the expression of the this compound resistance gene.
-
Plate on titration plates: Plate 100 µL of the transformation mixture onto each of the LB agar plates with varying this compound concentrations.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Analyze the results:
-
No-kanamycin control: Should show a lawn of bacterial growth.
-
This compound plates: Observe the number and size of colonies at each concentration. The optimal concentration will yield a good number of healthy-sized colonies while minimizing or eliminating satellite colonies.
-
Negative control (no plasmid): Should show no growth on any of the this compound-containing plates.
-
Protocol 3: Assessing Plasmid Stability
This protocol allows you to determine if your chosen this compound concentration is sufficient to maintain the plasmid over several generations.
Materials:
-
A single colony of your E. coli strain containing the low copy number plasmid
-
LB broth with your optimized this compound concentration
-
LB broth without this compound
-
LB agar plates with and without your optimized this compound concentration
-
Sterile culture tubes
Procedure:
-
Initial culture: Inoculate a 5 mL LB broth containing the optimized this compound concentration with a single colony and grow overnight at 37°C.
-
Subculturing without selection: The next day, dilute the overnight culture 1:1000 into fresh LB broth without this compound. Grow overnight at 37°C.
-
Repeat subculturing: Repeat the 1:1000 dilution into fresh, non-selective LB broth for several consecutive days (e.g., 3-5 days) to represent multiple generations of growth without selective pressure.
-
Determine plasmid loss: At each day of subculturing, take an aliquot of the culture, perform serial dilutions, and plate onto both non-selective LB agar plates and LB agar plates containing your optimized this compound concentration.
-
Calculate plasmid stability: After incubation, count the colonies on both types of plates. The percentage of plasmid-containing cells is calculated as: (Number of colonies on this compound plate / Number of colonies on non-selective plate) x 100. A stable plasmid will show a high percentage of colonies on the this compound plates even after several days of growth without selection.
Mandatory Visualizations
This compound Resistance Mechanism
The primary mechanism of this compound resistance conferred by plasmids is the enzymatic inactivation of the antibiotic by an aminoglycoside phosphotransferase (APH).
Experimental Workflow: Optimizing this compound Concentration
This diagram illustrates the overall workflow for determining the optimal this compound concentration for your specific experimental setup.
References
Kanamycin in Culture Media: A Technical Guide to Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation of kanamycin in culture media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Summary of this compound Stability
The stability of this compound is crucial for maintaining effective selection pressure in culture media. Its degradation is influenced by several factors, including temperature, pH, and exposure to light. Improper storage and handling can lead to a significant loss of potency, compromising experimental outcomes.
Quantitative Data on this compound Degradation
The following table summarizes the stability of this compound under various conditions.
| Condition | Stability/Half-life |
| Storage of Stock Solution | |
| 2°C to 8°C (Refrigerated), dark | Stable for up to 30 days.[1] |
| Room Temperature (pH 6-8) | Can be stored for 6-8 months with only 1-2% loss of activity.[2] |
| In Culture Media | |
| 37°C in liquid solution | Stable for approximately 5 days.[3][4] |
| LB Agar Plates (stored at 4°C, dark) | Can be used for 8-10 days, with some sources suggesting stability for up to 6 months if properly stored and protected from light.[3][5] |
| 72°C at pH 7.3 | No detectable loss of activity.[6][7] |
| 100°C to 180°C (in aqueous solution) | The degradation half-life is shortened by 87.17-fold when the temperature is increased from 100°C to 180°C.[4][8] Hydrolysis is the major degradation pathway at these temperatures.[4][8] |
| Autoclaving (120°C) | Only a slight loss of activity (around 5%), even after an hour.[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound selection appears to be failing, as I see growth in my negative controls. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Degraded this compound: The most likely reason is the degradation of the antibiotic. Ensure that your stock solution is fresh and has been stored correctly (at 2-8°C and protected from light).[1][9] It is recommended to prepare fresh this compound solutions frequently.[9]
-
Incorrect Concentration: Double-check the final concentration of this compound in your plates or liquid media. Inaccurate preparation or dilution of the stock solution can lead to sub-optimal selective pressure.[9]
-
Spontaneous Resistance: Bacteria can develop spontaneous resistance to this compound. These colonies are often smaller than those with a resistance plasmid.[5]
-
Plasmid Integrity: Ensure the plasmid you are using has the correct this compound resistance gene (e.g., nptII or neo) and that the plasmid itself is of high quality.[10]
Q2: How can I be sure that my this compound solution is still active?
A2: You can verify the activity of your this compound solution in a few ways:
-
Bioassay: Perform a control experiment by plating a bacterial strain known to be sensitive to this compound on a plate containing your working concentration of the antibiotic. You should see no growth. Concurrently, plate a strain with a known this compound resistance plasmid to ensure that the concentration is not too high to inhibit the growth of resistant cells.[11][12]
-
Analytical Methods: For a more quantitative assessment, you can use methods like High-Performance Liquid Chromatography (HPLC) or spectrophotometry to determine the precise concentration of active this compound in your solution.[5][9]
Q3: Can I autoclave my media with this compound already added?
A3: While this compound is relatively heat-stable compared to antibiotics like ampicillin, it is still best practice to add it to your autoclaved media after it has cooled to around 50-55°C.[11][13] Although some sources suggest only a slight loss of activity after autoclaving, adding it post-autoclaving is a safer and more standardized procedure.[2]
Q4: I've noticed precipitates in my this compound stock solution. Is it still usable?
A4: Precipitation can occur if the antibiotic concentration exceeds its solubility limit or if it's stored at very low temperatures.[1][9] Using sterile water or phosphate-buffered saline (PBS) as a solvent can help maintain solubility. If precipitation occurs, you may need to filter the solution or adjust the pH to redissolve the antibiotic, but it is generally safer to prepare a fresh solution.[9]
Q5: For how long can I store my LB agar plates containing this compound?
A5: When stored at 4°C and protected from light, LB-kanamycin plates are typically effective for 8-10 days.[3] Some researchers have successfully used plates that are up to a month old, and some sources suggest they can be stable for up to 6 months if prepared and stored meticulously.[5] However, for critical experiments like transformations, it is always best to use freshly prepared plates.[5]
Experimental Protocols
This section provides detailed methodologies for assessing the stability and concentration of this compound in your culture media.
Protocol 1: Bioassay for this compound Activity
This protocol allows for a qualitative assessment of this compound's effectiveness.
Materials:
-
LB agar plates with the desired this compound concentration.
-
LB agar plates without antibiotic (control).
-
This compound-sensitive bacterial strain (e.g., DH5α).
-
Bacterial strain containing a plasmid with a this compound resistance gene.
-
Inoculating loop or sterile swabs.
-
Incubator at 37°C.
Procedure:
-
Streak the this compound-sensitive bacteria onto an LB agar plate containing this compound and a control plate without this compound.
-
Streak the this compound-resistant bacteria onto an LB agar plate containing this compound.
-
Incubate all plates overnight at 37°C.
-
Analysis:
-
The this compound-sensitive strain should grow on the control plate but not on the this compound-containing plate.
-
The this compound-resistant strain should grow on the this compound-containing plate.
-
If the sensitive strain grows on the this compound plate, your antibiotic is likely degraded or at an incorrect concentration.
-
Protocol 2: Spectrophotometric Determination of this compound Concentration
This method provides a quantitative measurement of this compound concentration and is based on the reaction of this compound with specific reagents to produce a colored product. The following is a generalized procedure based on established methods.
Materials:
-
This compound stock solution of a known concentration.
-
Culture media samples containing this compound.
-
Reagents for colorimetric reaction (e.g., vanillin or eosin, along with appropriate buffers).[9]
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a Standard Curve:
-
Create a series of dilutions of your known this compound stock solution to generate a standard curve (e.g., in the range of 5-30 µg/mL for the vanillin method).[9]
-
Follow the specific protocol for your chosen colorimetric reagent to react with each standard dilution. This will typically involve adding the reagent and buffer and allowing the color to develop.
-
Measure the absorbance of each standard at the specified wavelength (e.g., 404 nm for the vanillin method).[9]
-
Plot the absorbance values against the known this compound concentrations to create a standard curve.
-
-
Prepare and Measure Samples:
-
Take a sample of your culture medium containing this compound. You may need to centrifuge and filter it to remove cells and debris.
-
React the sample with the same colorimetric reagent under the same conditions as the standards.
-
Measure the absorbance of your sample.
-
-
Determine Concentration:
-
Use the absorbance of your sample and the standard curve to determine the concentration of this compound in your culture medium.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a highly accurate method for determining the concentration of this compound. The specific parameters will depend on the column and system used, but the general workflow is as follows.
Materials:
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Appropriate HPLC column (e.g., a C18 reversed-phase column).[14]
-
Mobile phase (e.g., a mixture of disodium tetraborate and water with sodium octanesulphonate).[14]
-
This compound standard of a known concentration.
-
Culture media samples containing this compound.
-
Syringe filters for sample preparation.
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of this compound in the mobile phase.
-
Take a sample of your culture medium. Centrifuge to pellet cells and then filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the this compound standard to determine its retention time and to create a calibration curve with serial dilutions.
-
Inject your prepared culture medium sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in your sample's chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in your sample by comparing the peak area to the calibration curve generated from the standards.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability in culture media.
Troubleshooting Logic for this compound Selection Failure
Caption: Troubleshooting guide for this compound selection issues.
References
- 1. Spectrophotometric Assay for Amikacin Using Purified this compound Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Aptamer-based spectrophotometric detection of this compound in milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Determination of this compound by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 12. static.igem.org [static.igem.org]
- 13. japsonline.com [japsonline.com]
- 14. Determination of this compound by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of pH on Kanamycin Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of pH on the activity and stability of the aminoglycoside antibiotic, kanamycin. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's antibacterial activity?
Generally, the antibacterial activity of this compound, like other aminoglycoside antibiotics, is enhanced in neutral to slightly alkaline conditions, typically around a pH of 7.0 to 8.0.[1] Activity is reduced in acidic environments.[1]
Q2: Why is this compound's activity pH-dependent?
The activity of this compound is linked to the protonation state of its amino groups.[1] In acidic conditions (lower pH), these amino groups become protonated, leading to a higher positive charge on the molecule. This increased positive charge is thought to impede the transport of the antibiotic across the bacterial cell membrane, thereby reducing its effectiveness.[1] Conversely, in neutral to alkaline conditions, this compound is less protonated, which facilitates its uptake by bacterial cells.[1]
Q3: What is the most stable pH range for storing this compound solutions?
This compound solutions are most stable when maintained within a slightly acidic pH range of 4.5 to 5.5.[2] Outside of this range, the stability of this compound decreases, primarily due to an increased rate of hydrolysis.[2]
Q4: Can the pH of my culture medium affect my experimental results?
Yes, this is a critical factor. Many bacteria produce acidic byproducts during growth, which can lower the pH of the culture medium.[1] This decrease in pH can lead to reduced this compound activity, potentially resulting in lower-than-expected inhibition of bacterial growth or the failure of selection experiments.[1] It is advisable to monitor and, if necessary, buffer the pH of your experimental setup.[1]
Q5: I'm observing precipitation in my this compound stock solution. Could pH be the cause?
This is a strong possibility. If the pH of the solvent is outside the optimal solubility range, precipitation can occur.[3] this compound sulfate is freely soluble in water, and a 1% solution in water typically has a pH between 6.5 and 8.5.[1][4][5] Using an inappropriate solvent or having an incorrect pH can lead to the antibiotic precipitating out of solution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the culture medium has dropped below the optimal range for this compound activity due to bacterial metabolism.[1] | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH.[1] |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments | The pH of the growth medium used for MIC determination is inconsistent. | Standardize the pH of the Mueller-Hinton broth or other media used for your MIC assays. Ensure the pH is checked and adjusted before each experiment. |
| Precipitation of this compound in stock solution | The pH of the solvent is outside the optimal solubility and stability range. | Prepare stock solutions in sterile, purified water. If necessary for long-term stability, adjust the pH to the 4.5 to 5.5 range using a suitable buffer.[2] |
| No detectable loss of this compound activity at high temperatures | This compound exhibits high thermal stability at neutral pH. | While it is still best practice to add antibiotics to cooled media, studies have shown that this compound has no detectable loss of activity at 72°C at a pH of 7.3.[1][6] |
| Reduced this compound stability in acidic conditions | This compound is more labile at a lower pH. | For applications requiring stability over time, avoid highly acidic conditions. A study showed that this compound is more labile at pH 5.0 compared to pH 7.3.[6] |
Data Presentation
This compound Stability as a Function of pH
The stability of this compound is highest in a slightly acidic environment. Outside of this range, degradation, primarily through hydrolysis, can occur.
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4.5 | Decreased | Hydrolysis |
| 4.5 - 5.5 | Highest | - |
| > 5.5 | Decreased | Hydrolysis |
Source: This table is a qualitative summary based on information that indicates this compound is most stable between pH 4.5 and 5.5 and that stability decreases outside this range.[2]
This compound Activity as a Function of pH
The antibacterial activity of this compound is generally highest in neutral to alkaline conditions. A lower pH reduces its efficacy. The following table presents representative data for the aminoglycoside class of antibiotics, demonstrating the expected trend.
| pH of Medium | Relative Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
| Acidic (~5.5) | Low | High |
| Neutral (~7.0) | Moderate | Moderate |
| Alkaline (~8.0) | High | Low |
Disclaimer: This table presents the general trend for aminoglycoside antibiotics. Actual MIC values for this compound may vary depending on the specific bacterial strain and experimental conditions.[1]
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol outlines the broth microdilution method for determining the MIC of this compound at various pH levels.
Materials:
-
This compound sulfate powder
-
Mueller-Hinton Broth (MHB)
-
Sterile buffers (e.g., phosphate or citrate buffers for different pH ranges)
-
Sterile, purified water
-
Calibrated pH meter
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into separate sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Adjust the pH of each aliquot of MHB using the appropriate sterile buffer.
-
Confirm the final pH with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media to ensure sterility.[2]
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound sulfate in sterile, purified water (e.g., 1024 µg/mL).[2]
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the pH-adjusted MHB for each respective pH condition.[2]
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the corresponding pH-adjusted MHB to achieve the final desired bacterial concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plates containing the serially diluted this compound.
-
Include positive (bacteria, no antibiotic) and negative (no bacteria) control wells for each pH.
-
Incubate the plates at the appropriate temperature and duration for the bacterial strain being tested (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density using a plate reader.
-
Protocol for Assessing this compound Stability at Different pH Values
This protocol provides a method to assess the chemical stability of this compound in solution at various pH levels over time.
Materials:
-
This compound sulfate powder
-
Sterile, purified water
-
A range of sterile buffers to create solutions with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Calibrated pH meter
-
Sterile, sealed containers (e.g., vials)
-
Incubator or water bath set to a specific temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound analysis
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile, purified water.
-
In separate sterile containers, dilute the stock solution into the different pH buffers to a final known concentration.
-
Confirm the pH of each solution.
-
-
Incubation:
-
Store the sealed containers at a constant temperature.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each pH solution for analysis.
-
-
Analysis:
-
At each time point, visually inspect the solutions for any signs of precipitation or color change.
-
Measure the pH of the solutions to check for any drift.
-
Quantify the concentration of the remaining active this compound in each aliquot using a validated HPLC method.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each pH value.
-
Calculate the degradation rate and half-life (t½) of this compound at each pH. A solution is often considered stable if the remaining drug percentage is ≥90%.
-
Visualizations
Caption: Workflow for Determining this compound MIC at Different pH Values.
Caption: pH-Dependent Mechanism of this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Degradation of this compound from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spontaneous Kanamycin Resistance in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with spontaneous kanamycin resistance in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving this compound selection.
| Problem | Possible Causes | Suggested Solutions |
| No colonies on selective plates after transformation | 1. Incorrect this compound Concentration: The concentration may be too high for the transformed cells to survive.[1][2] 2. Degraded this compound: The antibiotic may have lost its potency due to improper storage or handling.[3] 3. Inefficient Transformation: The competent cells may have low viability or the transformation protocol may be suboptimal.[4] 4. Incorrect Antibiotic: The wrong antibiotic may have been added to the plates.[2][4] | 1. Optimize this compound Concentration: Perform a titration experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain. A good starting point for many E. coli strains is 50 µg/mL.[5] 2. Prepare Fresh this compound Stock: this compound solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Prepare fresh plates with a newly prepared stock solution. 3. Check Transformation Efficiency: Include positive and negative controls in your transformation experiment. Use a known plasmid to verify the efficiency of your competent cells.[4] 4. Verify Antibiotic: Double-check the label on your antibiotic stock and ensure the correct antibiotic was added to your media and plates. |
| Growth of satellite colonies on selective plates | 1. This compound Degradation: The this compound in the agar may have degraded, allowing non-resistant cells to grow around the true transformants.[3] 2. Low this compound Concentration: The initial concentration of this compound may have been too low to effectively inhibit the growth of all non-transformed cells.[1] 3. Over-incubation: Extended incubation times can lead to the breakdown of the antibiotic in the media. | 1. Use Fresh Plates: Prepare fresh selective plates for each experiment. 2. Confirm this compound Concentration: Ensure the correct final concentration of this compound is present in the plates. 3. Limit Incubation Time: Incubate plates for the recommended time (typically 16-24 hours) and then transfer to 4°C. |
| High background of non-transformed cells on selective plates | 1. Spontaneous Resistance: Bacteria can naturally develop resistance to this compound through spontaneous mutations.[3] 2. Contaminated this compound Stock: The stock solution may be contaminated with resistant bacteria. 3. Incorrect this compound Concentration: The concentration may be too low to effectively kill all non-transformed cells.[1] | 1. Increase this compound Concentration: Use a higher concentration of this compound in your selective plates. It is advisable to determine the MIC for your specific strain. 2. Filter-Sterilize this compound Stock: Filter-sterilize your this compound stock solution to remove any potential contaminants. 3. Perform a "No DNA" Control: Plate your competent cells without any plasmid DNA onto a selective plate. No growth should be observed. |
| Transformed colonies grow slowly or have low plasmid yield | 1. Fitness Cost of Resistance: The acquired this compound resistance mechanism may impose a metabolic burden on the bacteria, leading to slower growth.[6][7] 2. Toxicity of Expressed Protein: If the plasmid expresses a foreign protein, it may be toxic to the host cells. | 1. Optimize Growth Conditions: Try growing the bacteria at a lower temperature (e.g., 30°C) or in a richer medium to reduce the metabolic stress. 2. Use a Different Host Strain: Some bacterial strains are better able to tolerate the expression of foreign proteins. 3. Induce Protein Expression at a Lower Temperature: If protein expression is inducible, consider inducing at a lower temperature for a longer period. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding spontaneous this compound resistance.
1. What are the primary mechanisms of spontaneous this compound resistance in bacteria?
Spontaneous resistance to this compound in bacteria primarily arises from three mechanisms:
-
Enzymatic Modification: Bacteria may acquire mutations that lead to the production of enzymes, such as aminoglycoside phosphotransferases, which inactivate this compound by modifying its structure.[8]
-
Target Modification: Mutations in the bacterial 16S rRNA gene, a component of the 30S ribosomal subunit where this compound binds, can prevent the antibiotic from interfering with protein synthesis.[8]
-
Efflux Pumps: Bacteria can develop or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[8]
2. How can I determine the frequency of spontaneous this compound resistance in my bacterial population?
The frequency of spontaneous mutation to this compound resistance can be determined experimentally. This involves growing a known number of bacterial cells in a non-selective medium and then plating them on a medium containing a selective concentration of this compound. The mutation frequency is calculated by dividing the number of resistant colonies by the total number of plated cells. A detailed protocol is provided in the "Experimental Protocols" section.
3. What is the "fitness cost" of this compound resistance?
The fitness cost of antibiotic resistance refers to the potential disadvantages a resistant bacterium faces in an antibiotic-free environment.[6][7] These costs can manifest as a reduced growth rate, decreased virulence, or lower competitiveness compared to its susceptible counterparts.[9] The metabolic resources required to maintain the resistance mechanism often divert energy from other essential cellular processes.[7]
4. How should I prepare and store my this compound stock solution to ensure its effectiveness?
To maintain the potency of your this compound stock solution, it is crucial to follow proper preparation and storage procedures:
-
Preparation: Dissolve this compound sulfate powder in sterile, deionized water to a desired stock concentration (e.g., 50 mg/mL). Filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C.[3] This prevents repeated freeze-thaw cycles which can lead to degradation.[3] this compound solutions are sensitive to high temperatures, incorrect pH, and light exposure.[3]
5. What are typical working concentrations of this compound for selection in E. coli?
The recommended working concentration of this compound for selecting transformed E. coli can vary depending on the plasmid and the specific strain. However, a common starting concentration is 50 µg/mL for plasmids.[5] It is always recommended to determine the minimal inhibitory concentration (MIC) for your particular experimental setup.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection in E. coli
| Application | Vector Type | Recommended this compound Concentration (µg/mL) | Reference |
| Plasmid Selection | High-copy plasmids | 25 - 50 | [5] |
| Plasmid Selection | Low-copy plasmids | 10 - 25 | [5] |
| Cosmid Selection | - | 15 - 25 | [5] |
| Spontaneous Mutant Selection | - | 20 | [10] |
| In vitro Evolution | Sublethal concentrations | 4 - 8 (~20-50% of MIC) | [11] |
Experimental Protocols
Determining the Minimal Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound for a specific bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plate
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum: Dilute the overnight bacterial culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial dilutions of this compound: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
Inoculate the wells: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include controls:
-
Positive control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Negative control: A well containing 200 µL of sterile MHB (no bacteria).
-
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Measuring the Frequency of Spontaneous this compound Resistance
This protocol describes a method to determine the rate at which spontaneous mutations conferring this compound resistance arise in a bacterial population.[12][13]
Materials:
-
Bacterial strain of interest
-
Non-selective liquid medium (e.g., LB broth)
-
Non-selective agar plates (e.g., LB agar)
-
Selective agar plates containing a known concentration of this compound (e.g., 50 µg/mL)
-
Sterile dilution tubes and plating supplies
Procedure:
-
Grow an initial culture: Inoculate a single colony of the bacterial strain into a small volume of non-selective liquid medium and grow overnight at 37°C with shaking.
-
Establish parallel cultures: Dilute the overnight culture and inoculate a series of parallel cultures (e.g., 10-20 tubes) with a small number of cells (e.g., 100-1000 cells per tube) in non-selective liquid medium.
-
Grow to saturation: Incubate the parallel cultures at 37°C with shaking until they reach saturation (stationary phase).
-
Determine total viable cell count: For a few of the parallel cultures, perform serial dilutions and plate on non-selective agar plates to determine the total number of viable cells (CFU/mL).
-
Select for resistant mutants: Plate the entire volume of each of the remaining parallel cultures onto separate selective agar plates containing this compound.
-
Incubate and count colonies: Incubate the selective plates at 37°C for 24-48 hours, or until colonies are visible. Count the number of colonies on each plate.
-
Calculate mutation frequency: The mutation frequency is calculated as the median number of resistant colonies divided by the average total number of viable cells plated. Using the median helps to minimize the impact of "jackpot" mutations that may have occurred early in the growth of a particular culture.[12]
Assessing the Fitness Cost of this compound Resistance
This protocol outlines a competition assay to compare the relative fitness of a this compound-resistant mutant to its isogenic susceptible parent strain.[14]
Materials:
-
This compound-resistant bacterial mutant
-
Isogenic this compound-susceptible parent strain
-
Non-selective liquid medium
-
Non-selective agar plates
-
Selective agar plates (containing this compound)
-
Sterile dilution tubes and plating supplies
Procedure:
-
Prepare initial cultures: Grow separate overnight cultures of the resistant mutant and the susceptible parent strain in non-selective liquid medium.
-
Mix the cultures: Mix the two cultures in a 1:1 ratio based on their optical densities to ensure approximately equal numbers of each cell type.
-
Initial plating (Time 0): Immediately after mixing, take a sample, perform serial dilutions, and plate on both non-selective and selective agar plates. This will determine the initial ratio of resistant to susceptible cells.
-
Co-culture: Inoculate a fresh flask of non-selective liquid medium with the mixed culture and incubate at 37°C with shaking.
-
Serial passage: At regular intervals (e.g., every 12 or 24 hours), dilute the co-culture into a fresh flask of non-selective medium to maintain exponential growth.
-
Plating at subsequent time points: At each passage, take a sample, perform serial dilutions, and plate on both non-selective and selective agar plates to determine the proportion of resistant and susceptible cells.
-
Calculate relative fitness: The relative fitness (w) of the resistant mutant compared to the susceptible strain can be calculated using the following formula: w = [ln(Rf / Sf)] / [ln(Ri / Si)] Where:
-
Rf and Sf are the final densities of the resistant and susceptible strains.
-
Ri and Si are the initial densities of the resistant and susceptible strains. A fitness value of less than 1 indicates a fitness cost associated with this compound resistance.
-
Mandatory Visualizations
Caption: Workflow for Determining Minimal Inhibitory Concentration (MIC).
Caption: Workflow for Measuring Spontaneous Mutation Frequency.
Caption: Mechanisms of Spontaneous this compound Resistance in Bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. intactgenomics.com [intactgenomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 7. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. oaji.net [oaji.net]
- 10. Relationship between Spontaneous Aminoglycoside Resistance in Escherichia coli and a Decrease in Oligopeptide Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic Analysis Reveals Distinct Concentration-Dependent Evolutionary Trajectories for Antibiotic Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Kanamycin-Resistant Contaminants in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with kanamycin-resistant contaminants in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.[1][2] It is effective against a broad spectrum of bacteria.
Q2: How do bacteria become resistant to this compound?
Bacteria can develop resistance to this compound through several mechanisms:
-
Enzymatic modification: Bacteria may acquire genes that produce enzymes, such as aminoglycoside phosphotransferases, which chemically modify the this compound molecule, preventing it from binding to the ribosome.[3][4]
-
Ribosomal alteration: Mutations in the bacterial 16S rRNA gene can alter the binding site for this compound on the 30S ribosomal subunit, reducing the antibiotic's effectiveness.
-
Reduced permeability and efflux: Some bacteria can become resistant by altering their cell membrane to limit the uptake of this compound or by acquiring efflux pumps that actively transport the antibiotic out of the cell.[3]
-
Horizontal gene transfer: this compound resistance genes are often located on mobile genetic elements like plasmids and transposons, allowing them to be transferred between bacteria.[3][4]
Q3: What are the common signs of bacterial contamination in cell culture?
Common indicators of bacterial contamination include:
-
A sudden drop in pH, causing the culture medium to turn yellow.[5][6]
-
Increased turbidity or cloudiness of the culture medium.[5][6]
-
Microscopic observation of small, motile particles between the cultured cells.
-
An unpleasant odor from the culture.[6]
-
Changes in cell morphology, such as rounding, vacuolization, or cell lysis.[7]
Troubleshooting Guides
Issue 1: My cell culture is contaminated, and the bacteria are resistant to the standard concentration of this compound.
This is a common issue, especially with the increasing prevalence of antibiotic-resistant bacteria. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Isolate and Identify the Contaminant
-
Isolate the contaminated culture: Immediately move the contaminated flask(s) to a separate incubator or a designated quarantine area to prevent cross-contamination.[8]
-
Characterize the contaminant:
-
Gram Staining: Perform a Gram stain on a sample of the contaminated culture medium to determine if the bacteria are Gram-positive or Gram-negative. This will help in selecting an appropriate alternative antibiotic.
-
Microscopy: Observe the morphology (shape) and motility of the bacteria under a high-power microscope.[7]
-
Culture on Agar: Streak a sample of the contaminated medium onto a general-purpose bacterial growth agar (e.g., LB agar) and incubate at 37°C. This will allow you to obtain a pure culture of the contaminant for further testing.[7]
-
Step 2: Determine Antibiotic Susceptibility
Once you have isolated the contaminating bacterium, it is crucial to determine its antibiotic susceptibility profile to select an effective antibiotic.
Experimental Protocol: Antibiotic Susceptibility Testing (Disk Diffusion Method)
This protocol is a modification of the Kirby-Bauer method and is adapted for identifying effective antibiotics against cell culture contaminants.
Materials:
-
Pure culture of the contaminating bacterium.
-
Mueller-Hinton agar plates.
-
Sterile swabs.
-
Commercially available antibiotic disks (e.g., gentamicin, ciprofloxacin, tetracycline, chloramphenicol).
-
Sterile saline solution (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Incubator set at 35-37°C.[9]
-
Ruler or calipers.[9]
Procedure:
-
Prepare the Inoculum:
-
Aseptically pick a few colonies of the isolated bacterium from the agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[9]
-
-
Inoculate the Agar Plate:
-
Apply Antibiotic Disks:
-
Using sterile forceps, place the antibiotic disks on the surface of the inoculated agar plate, ensuring they are evenly spaced.
-
Gently press each disk to ensure full contact with the agar.[9]
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 18-24 hours.[9]
-
-
Interpret Results:
-
Measure the diameter of the zone of inhibition (the clear area around each disk where bacteria have not grown) in millimeters.
-
Compare the measurements to the manufacturer's guidelines for each antibiotic to determine if the bacterium is susceptible, intermediate, or resistant.
-
Step 3: Select and Apply an Alternative Antibiotic
Based on the results of the antibiotic susceptibility test, choose an effective antibiotic. The table below provides a list of alternative antibiotics that can be used in cell culture.
Table 1: Alternative Antibiotics for this compound-Resistant Contaminants
| Antibiotic | Spectrum of Activity | Working Concentration | Potential Cytotoxicity |
| Gentamicin | Broad-spectrum (Gram-positive and Gram-negative) | 50 µg/mL | Can be toxic to some cell lines at high concentrations. |
| Ciprofloxacin | Broad-spectrum (especially effective against Gram-negative bacteria) | 10-20 µg/mL | Generally low cytotoxicity at working concentrations. |
| Tetracycline | Broad-spectrum (Gram-positive and Gram-negative) | 10 µg/mL | Can be cytotoxic and may affect mitochondrial function.[10] |
| Chloramphenicol | Broad-spectrum (Gram-positive and Gram-negative) | 5-10 µg/mL | Can be toxic to some cell lines. |
| Penicillin-Streptomycin | Penicillin: Gram-positive; Streptomycin: Gram-negative | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Generally low cytotoxicity, but resistance is common. |
| Polymyxin B | Gram-negative bacteria | 50-100 U/mL | Can be toxic to some cell lines. |
Important Considerations:
-
Dose-Response Test: Before treating your entire culture, it is highly recommended to perform a dose-response test to determine the optimal concentration of the new antibiotic that is effective against the contaminant while having minimal toxicity to your cells.[11]
-
Short-Term Use: Use antibiotics to treat contamination for a limited time. Once the contamination is cleared, culture the cells in antibiotic-free medium for several passages to ensure the contamination is completely eradicated.[11] The routine use of antibiotics can mask low-level contamination and lead to the development of resistant strains.[6]
Workflow for Handling this compound-Resistant Contamination
Caption: Workflow for addressing this compound-resistant contamination.
Issue 2: The contamination persists even after using an alternative antibiotic.
Persistent contamination can be due to several factors, including the presence of a resistant subpopulation of bacteria, biofilm formation, or re-introduction of the contaminant from the environment.
Step 1: Re-evaluate and Decontaminate
-
Discard the Contaminated Culture: If the contamination persists after treatment, it is often best to discard the culture to prevent it from becoming a source of further contamination.
-
Thoroughly Decontaminate Equipment and Workspace:
-
Incubator Decontamination: This is a critical step, as incubators can harbor and spread contaminants.
-
Biosafety Cabinet: Decontaminate all surfaces of the biosafety cabinet with a suitable disinfectant (e.g., 70% ethanol), paying close attention to corners and grills.
-
Other Equipment: Autoclave all reusable equipment. Disinfect water baths, centrifuges, and microscope stages.
-
Experimental Protocol: CO2 Incubator Decontamination
Materials:
-
Personal protective equipment (lab coat, gloves, safety glasses).
-
Mild detergent.
-
Sterile distilled water.
-
70% ethanol or another non-corrosive, broad-spectrum disinfectant.[12]
-
Autoclave.
Procedure:
-
Power Down and Empty: Turn off the incubator and remove all cultures, shelves, shelf supports, and the water pan.[13]
-
Clean Interior Components:
-
Wash all removable parts with a mild detergent and water.
-
Rinse thoroughly with sterile distilled water.
-
Autoclave the shelves, supports, and water pan if they are autoclavable. Otherwise, thoroughly disinfect them with 70% ethanol and allow them to air dry completely.[14]
-
-
Clean the Incubator Interior:
-
Reassemble and Sterilize (if applicable):
Step 2: Review Aseptic Technique
Re-introduction of contaminants is often due to lapses in aseptic technique. Review your laboratory's standard operating procedures and ensure all personnel are adhering to best practices.
Logical Relationship of Persistent Contamination
Caption: Key steps to address persistent cell culture contamination.
Impact of Antibiotics on Eukaryotic Cells
While essential for controlling bacterial contamination, it is important to be aware that antibiotics can have off-target effects on eukaryotic cells. Aminoglycosides, including this compound, can interact with eukaryotic ribosomes, although with much lower affinity than with bacterial ribosomes.[15][16] This can potentially lead to subtle changes in gene expression and cellular metabolism.[17] Therefore, it is always advisable to culture cells in antibiotic-free medium whenever possible and to use antibiotics only for short-term treatment of contamination.[18]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. goldbio.com [goldbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. mpbio.com [mpbio.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 13. How to clean co2 incubator | Incubation | PHC Europe BV [phchd.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Antibiotics as signalling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kanamycin Usage in Plasmid Production
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of kanamycin in plasmid production. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for plasmid selection?
For plasmid selection in E. coli, the generally recommended concentration of this compound is 50 µg/mL.[1][2] However, the optimal concentration can vary depending on the plasmid's copy number and the specific bacterial strain used. For cosmids, a lower concentration of 20 µg/mL is often used.[1] It is always advisable to perform a titration to determine the lowest concentration that effectively inhibits the growth of non-transformed cells.[1][3]
Q2: How does this compound work to select for plasmid-containing bacteria?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[2][4][5] It binds to the 30S ribosomal subunit, causing misreading of the mRNA template.[4][6][7] This leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[6][7] Plasmids used for cloning often carry a gene, such as nptII (neomycin phosphotransferase II), which confers resistance to this compound by enzymatically modifying and inactivating the antibiotic.[8] This inactivation occurs within the cytoplasm of the resistant bacterium.[8]
Q3: Can a high concentration of this compound increase plasmid yield?
Contrary to what might be expected, some studies have shown that high concentrations of this compound can, under specific conditions, increase plasmid DNA (pDNA) yield. For instance, in batch and fed-batch cultures of E. coli DH5α, a high this compound concentration (300 mg/L) combined with a temperature of 42°C resulted in a two-fold increase in pDNA volumetric yield and productivity compared to a standard concentration of 50 mg/L.[9][10][11][12][13] This stress-induced condition was found to reduce overflow metabolism (production of inhibitory organic acids) while increasing the metabolic burden, which paradoxically led to higher pDNA production.[9][10][12] However, it's important to note that high antibiotic concentrations can also negatively impact cell growth.[14]
Q4: I see small "satellite" colonies around my main colonies on the this compound plate. What are they and are they a problem?
Satellite colonies are small colonies of non-transformed cells that grow in the immediate vicinity of a true antibiotic-resistant colony. This phenomenon is common with ampicillin, where the resistance enzyme (β-lactamase) is secreted and degrades the antibiotic in the surrounding medium.[8][15] However, true satellite colonies are not typically expected with this compound selection.[8][16] The this compound resistance enzyme, an aminoglycoside-modifying enzyme, remains within the cytoplasm of the resistant bacterium and does not inactivate the antibiotic in the surrounding medium.[8] If you observe satellite-like colonies on this compound plates, it may indicate an issue with the selection conditions, such as:
-
Incorrect this compound Concentration: The concentration may be too low to effectively inhibit non-transformed cells.[8]
-
Uneven Antibiotic Distribution: The this compound may not have been mixed thoroughly into the agar.[16]
-
Prolonged Incubation: Extended incubation times can lead to the breakdown of the antibiotic, allowing for the growth of non-resistant cells.[8][17]
-
Contamination: The small colonies could be a different, potentially resistant, microorganism.[18]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Plasmid Yield | Suboptimal this compound Concentration | Titrate the this compound concentration to find the optimal level for your specific plasmid and bacterial strain. While the standard is 50 µg/mL, some high-copy plasmids may tolerate higher concentrations, which could potentially increase yield.[9][10] For low-copy plasmids, ensure sufficient selective pressure without overly inhibiting growth.[19] |
| Degraded this compound | Prepare fresh this compound stock solutions and store them properly in aliquots at -20°C.[2][8] Avoid repeated freeze-thaw cycles. Ensure the molten agar has cooled to 50-55°C before adding the antibiotic to prevent heat-induced degradation.[8][18] | |
| Plasmid Instability | Inoculate liquid cultures from a fresh, single colony.[20] Without consistent selective pressure from an effective concentration of this compound, plasmid-free cells can outcompete plasmid-bearing cells, leading to lower overall yield.[21] | |
| Low Plasmid Copy Number | The origin of replication on your plasmid dictates its copy number.[19][22] For low-copy number plasmids, you will inherently obtain a lower yield. To compensate, increase the volume of bacterial culture used for the plasmid preparation.[19][23] | |
| No Growth After Transformation | This compound Concentration Too High | While some studies show benefits of high concentrations, excessively high levels can inhibit the growth of even transformed cells, especially if the resistance mechanism is not robust enough. Perform a sensitivity test with your specific bacterial strain and plasmid to determine the optimal selective concentration.[3] |
| Inactive this compound Stock | Test your this compound stock solution. Plate untransformed, this compound-sensitive cells on a plate containing your working concentration of this compound. If they grow, your stock solution may be inactive.[17] | |
| Growth of Non-Transformed Cells | Ineffective this compound Concentration | The this compound concentration in your plates or liquid media may be too low. Verify the concentration of your stock solution and ensure you are adding the correct volume.[8] |
| Degraded this compound in Plates | This compound in agar plates can degrade over time, especially if not stored properly (at 2-8°C and sealed to prevent drying).[24] Use freshly prepared plates for optimal selection. |
Quantitative Data Summary
The following table summarizes the impact of different this compound concentrations on plasmid DNA yield from a study on E. coli DH5α.
| This compound Concentration (mg/L) | Temperature (°C) | pDNA Volumetric Yield (mg/L) | pDNA Specific Yield (mg/gDCW) | Volumetric Productivity (mg/L/h) |
| 50 (Control) | 37 | 372.50 ± 17.68 | 7.65 ± 0.48 | 15.31 ± 0.73 |
| 300 | 42 | 759.00 ± 12.73 | 15.47 ± 0.65 | 31.19 ± 0.52 |
Data adapted from a study on high cell density fed-batch cultures.[9][10][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weigh: Accurately weigh 500 mg of this compound monosulfate powder.[1]
-
Dissolve: Dissolve the powder in 10 mL of sterile, deionized water.[1]
-
Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot: Dispense the sterile solution into smaller, single-use aliquots (e.g., 1 mL).
-
Store: Store the aliquots at -20°C for long-term storage (up to one year).[1] For short-term use, they can be stored at 2-8°C for up to 30 days.[24]
Protocol 2: Plasmid DNA Miniprep (Alkaline Lysis)
This is a generalized protocol. Always refer to the specific instructions provided with your plasmid purification kit.
-
Harvest Cells: Pellet 1-5 mL of an overnight bacterial culture by centrifugation. Discard the supernatant.
-
Resuspend: Resuspend the bacterial pellet thoroughly in the resuspension buffer provided in your kit. Ensure no clumps remain.
-
Lyse: Add the lysis buffer and gently mix by inverting the tube until the solution becomes clear and viscous. Do not vortex, as this can shear the genomic DNA.
-
Neutralize: Add the neutralization buffer and gently mix by inverting the tube until a white precipitate forms. This precipitate contains genomic DNA and cell debris.
-
Clarify Lysate: Centrifuge the tube at high speed to pellet the precipitate.
-
Bind Plasmid DNA: Carefully transfer the supernatant to a spin column and centrifuge. The plasmid DNA will bind to the silica membrane in the column. Discard the flow-through.
-
Wash: Wash the column with the provided wash buffer to remove any remaining contaminants. Centrifuge and discard the flow-through. Repeat as per the kit's instructions.
-
Dry Column: Centrifuge the empty column to remove any residual ethanol from the wash buffer.
-
Elute: Place the column in a clean microcentrifuge tube. Add elution buffer or sterile water to the center of the membrane and let it stand for a minute. Centrifuge to elute the purified plasmid DNA.
Visualizations
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Caption: General workflow for plasmid DNA purification.
Caption: Logical troubleshooting flow for low plasmid yield.
References
- 1. goldbio.com [goldbio.com]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] High this compound Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures | Semantic Scholar [semanticscholar.org]
- 12. High this compound Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.au.dk [pure.au.dk]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 20. youtube.com [youtube.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Inactivation of Kanamycin by Aminoglycoside-Modifying Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the inactivation of kanamycin by aminoglycoside-modifying enzymes (AMEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which aminoglycoside-modifying enzymes (AMEs) inactivate this compound?
A1: this compound is primarily inactivated by three main classes of aminoglycoside-modifying enzymes (AMEs) that covalently modify the antibiotic, thereby reducing its binding affinity to the bacterial ribosome.[1][2][3] These modifications sterically hinder the antibiotic from binding to its target site on the 16S rRNA within the 30S ribosomal subunit.[4][5]
The three major classes of AMEs and their mechanisms are:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetyl-CoA-dependent acetylation of specific amino groups on the this compound molecule.[1][6]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes mediate the ATP-dependent phosphorylation of hydroxyl groups on this compound.[1][6] This introduces a negatively charged phosphate group that disrupts the binding of the positively charged aminoglycoside to the negatively charged rRNA backbone.[4]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes catalyze the transfer of a nucleoside monophosphate (typically from ATP) to a hydroxyl group on the this compound molecule.[1][3]
The specific sites on the this compound molecule that are modified vary depending on the specific enzyme.[6][7]
Q2: Which specific AME is responsible for the resistance to this compound observed in my bacterial strain?
A2: Identifying the specific AME responsible for this compound resistance requires molecular or biochemical analysis. Different AMEs confer resistance to a specific spectrum of aminoglycosides. For example, Aminoglycoside 3'-phosphotransferase (APH(3')) is a common enzyme that inactivates this compound by phosphorylating the 3'-hydroxyl group.[4][8][9] The presence of the gene encoding this enzyme, often denoted as aphA, can be detected by PCR. Biochemical assays using cell-free extracts can also be performed to determine the type of modification (acetylation, phosphorylation, or nucleotidylation) occurring.
Q3: My this compound selection plates are not working as expected. What are some common causes?
A3: Failure of this compound selection can arise from several factors:
-
This compound Degradation: this compound is sensitive to high temperatures, improper pH, and light exposure.[10] Preparing fresh this compound solutions and storing them properly (refrigerated and protected from light) is crucial.[10]
-
Incorrect this compound Concentration: The optimal concentration of this compound for selection can be strain-dependent. It is advisable to perform a titration experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.[11]
-
Spontaneous Resistance: Bacteria can develop resistance to this compound through mechanisms other than acquiring AME-encoding genes, such as mutations in the 16S rRNA gene that alter the antibiotic binding site.[12]
-
Plasmid Integrity: If using a plasmid to confer this compound resistance, ensure the plasmid is intact and the resistance gene is being expressed.
Troubleshooting Guides
Problem 1: No bacterial growth on this compound selection plates after transformation.
| Possible Cause | Troubleshooting Step |
| Inefficient Transformation | Verify the competency of your bacterial cells and the quality of your plasmid DNA. Include a positive control for transformation (e.g., a different antibiotic resistance marker). |
| This compound Concentration Too High | Perform a kill curve experiment to determine the optimal this compound concentration for your bacterial strain. Recommended starting concentrations for plasmid selection are typically around 50 µg/mL.[13] |
| This compound Stock Solution Degraded | Prepare a fresh this compound stock solution. This compound solutions should be filter-sterilized, aliquoted, and stored at 2-8°C, protected from light.[10][13] |
Problem 2: Excessive growth of satellite colonies on this compound selection plates.
| Possible Cause | Troubleshooting Step |
| This compound Inactivation in the Medium | The AME produced by the resistant colonies can inactivate the this compound in the surrounding medium, allowing sensitive cells to grow. Pick well-isolated colonies and re-streak on a fresh selection plate. |
| Low this compound Concentration | Ensure the correct final concentration of this compound in your plates. Verify the concentration of your stock solution. |
| Plate Incubation Time Too Long | Over-incubation can lead to the breakdown of the antibiotic and the growth of satellite colonies. Incubate plates for the recommended time and temperature. |
Problem 3: Inconsistent results in AME activity assays.
| Possible Cause | Troubleshooting Step |
| Substrate Limitation | Ensure that the concentrations of this compound and the co-substrate (acetyl-CoA for AACs, ATP for APHs and ANTs) are not limiting in your reaction. |
| Enzyme Instability | Prepare fresh cell-free extracts for each experiment and keep them on ice. Enzyme activity can be lost with improper storage or multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions | The optimal pH and buffer composition can vary for different AMEs. Consult the literature for the specific enzyme you are studying. |
| Contamination | Ensure all reagents and equipment are sterile to prevent contamination that could interfere with the assay.[10] |
Experimental Protocols & Data
Protocol: Preparation of Cell-Free Extract for AME Activity Assay
-
Bacterial Culture: Grow the bacterial strain expressing the AME in an appropriate liquid medium to the mid-logarithmic phase.
-
Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer. Lyse the cells using a method such as sonication or a French press. Keep the sample on ice throughout this process to prevent protein degradation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 105,000 x g) to remove cell debris and obtain a clear supernatant, which is the cell-free extract containing the AME.[14]
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay. This is essential for normalizing enzyme activity.
Table 1: Kinetic Parameters of a this compound-Modifying Enzyme
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| APH(2″)-IVa | This compound A | - | - | 1.2 x 106 |
| APH(2″)-IVa | Gentamicin C1a | - | - | 1.5 x 103 |
| Data adapted from relevant literature demonstrating the substrate specificity of an AME.[3] |
Visualizing this compound Inactivation
Diagram 1: General Mechanism of this compound Inactivation by AMEs
Caption: Overview of this compound inactivation pathways by the three major classes of AMEs.
Diagram 2: Experimental Workflow for Identifying this compound Inactivation
References
- 1. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound kinase - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoglycoside phosphotransferases: proteins, structure, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of this compound A by phosphorylation in pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of this compound-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Inactivation of this compound, Neomycin, and Streptomycin by Enzymes Obtained in Cells of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kanamycin vs. Ampicillin: A Comparative Guide for Plasmid Selection in Cloning
For researchers, scientists, and drug development professionals, the choice of a selectable marker is a critical step in the success of any cloning experiment. Kanamycin and ampicillin are two of the most commonly used antibiotics for plasmid selection. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific research needs.
At a Glance: this compound vs. Ampicillin
| Feature | This compound | Ampicillin |
| Mechanism of Action | Inhibits protein synthesis | Inhibits cell wall synthesis |
| Resistance Mechanism | Intracellular enzymatic inactivation | Extracellular enzymatic degradation |
| Satellite Colonies | Minimal to none | Prone to formation |
| Stability in Media | High | Moderate |
| Mode of Action | Bactericidal | Bactericidal |
| Typical Working Concentration | 50 µg/mL | 100 µg/mL |
Mechanism of Action and Resistance
The fundamental differences between this compound and ampicillin lie in their mechanisms of action and how bacteria develop resistance to them.
This compound , an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria.[1] This binding interferes with the initiation complex of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately cell death.[1] Resistance to this compound is typically conferred by the neomycin phosphotransferase II (nptII) gene, which encodes an enzyme that inactivates this compound by phosphorylation.[2] Importantly, this inactivation occurs within the bacterial cell, meaning the antibiotic in the surrounding medium remains active.[3]
Ampicillin , a β-lactam antibiotic, works by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall.[4] This weakens the cell wall, leading to lysis and cell death, particularly in actively dividing cells.[5] Resistance to ampicillin is mediated by the β-lactamase (bla) gene, which codes for an enzyme that is secreted into the periplasmic space and the surrounding medium.[2][3] This enzyme degrades ampicillin by hydrolyzing the β-lactam ring, rendering it ineffective.[3]
The Problem of Satellite Colonies with Ampicillin
A significant drawback of using ampicillin is the formation of satellite colonies.[5][6] These are small colonies of non-transformed cells that can grow in the immediate vicinity of a transformed, ampicillin-resistant colony. This occurs because the secreted β-lactamase from the resistant colony degrades the ampicillin in the surrounding area, creating a zone where sensitive cells can survive.[2][3] This can lead to the selection of false positives and contamination of subsequent cultures.
This compound, due to its intracellular mechanism of inactivation, does not lead to the formation of satellite colonies, resulting in a cleaner selection process.[2][3]
Stability and Efficacy
This compound is a highly stable antibiotic, even at elevated temperatures.[7] In contrast, ampicillin is less stable and can be degraded by heat and changes in pH. This lower stability can reduce the selective pressure over time, especially during long incubation periods or if plates are stored for extended periods. For ampicillin, it is recommended to use plates within a month of preparation.[8]
Experimental Data: A Comparative Overview
While direct comparative studies providing quantitative data on transformation efficiency and plasmid yield are not abundant in publicly available literature, the qualitative differences and anecdotal evidence from the scientific community strongly favor this compound for stringent selection. Below is a table summarizing expected outcomes based on the known properties of each antibiotic.
| Parameter | This compound | Ampicillin | Supporting Rationale |
| Transformation Efficiency (CFU/µg DNA) | High and reliable | Can be variable | This compound's stability ensures consistent selective pressure. Ampicillin's degradation can lead to lower apparent efficiency or the growth of non-transformants. |
| Satellite Colonies | 0 | Can be numerous | Due to the extracellular degradation of ampicillin by β-lactamase. |
| Plasmid Yield | Generally consistent | Can be lower in overgrown cultures | Plasmid-free cells can overtake a culture once ampicillin is depleted, leading to lower overall plasmid yield from the population. One study showed that optimizing ampicillin concentration can significantly impact plasmid yield.[4][9] |
| Purity of Selected Colonies | High | Can be compromised by satellite colonies | The absence of satellite colonies with this compound simplifies the process of picking true transformants. |
Experimental Protocols
Preparation of Antibiotic Stock Solutions
Ampicillin Stock Solution (100 mg/mL)
-
Weigh 1 g of ampicillin sodium salt.
-
Dissolve in 10 mL of sterile deionized water.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 6 months.
This compound Stock Solution (50 mg/mL)
-
Weigh 0.5 g of this compound sulfate.
-
Dissolve in 10 mL of sterile deionized water.
-
Vortex until fully dissolved.
-
Filter-sterilize using a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term storage.[1]
Plasmid Transformation and Selection Workflow
The following is a general protocol for the transformation of chemically competent E. coli and selection.
Detailed Methodology:
-
Thawing Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli on ice.
-
Adding Plasmid DNA: Add 1-5 µL of your ligation reaction or plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubation: Incubate the tube at 37°C for 1 hour with shaking (225 rpm).
-
Plating:
-
For this compound Selection: Spread 50-100 µL of the cell suspension onto an LB agar plate containing 50 µg/mL of this compound.
-
For Ampicillin Selection: Spread 50-100 µL of the cell suspension onto an LB agar plate containing 100 µg/mL of ampicillin.
-
-
Incubation: Incubate the plates overnight at 37°C.
Conclusion and Recommendations
Both this compound and ampicillin are effective selectable markers for plasmid cloning. However, their distinct properties make them suitable for different applications.
Ampicillin is a cost-effective and widely used antibiotic. It is suitable for routine cloning applications where the potential for satellite colonies is not a major concern. However, researchers should be mindful of its lower stability and the importance of using fresh plates.
This compound is the superior choice for experiments requiring high stringency and clean selection. Its stability and the absence of satellite colony formation make it ideal for constructing complex libraries, long incubation periods, and experiments where the purity of the selected clones is paramount. While it may be slightly more expensive, the reliability and cleaner results often justify the cost.
For critical applications where the integrity of the selected clones is essential, the use of this compound is strongly recommended to avoid the potential pitfalls associated with ampicillin selection.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Kanamycin vs. Neomycin for Bacterial Selection
An Essential Guide for Researchers in Molecular Biology and Drug Development
In the realm of molecular biology, the selection of successfully transformed bacteria is a critical step. Among the arsenal of antibiotics used for this purpose, kanamycin and neomycin are two of the most common aminoglycosides employed. Both function by inhibiting protein synthesis, thereby eliminating non-transformed cells. However, subtle differences in their properties and performance can influence the outcome of an experiment. This guide provides an objective comparison of this compound and neomycin, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific bacterial selection needs.
At a Glance: Key Differences and Similarities
| Feature | This compound | Neomycin |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[1] |
| Resistance Gene | Neomycin Phosphotransferase II (NPTII or neo)[2] | Neomycin Phosphotransferase II (NPTII or neo)[1][2] |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.[1] | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.[1] |
| Common Application | Bacterial selection in molecular cloning.[1] | Bacterial selection in prokaryotic systems; the neo gene is also a common selectable marker in mammalian cells (conferring resistance to G418).[1] |
| Cross-Resistance | High potential for cross-resistance with neomycin due to the shared resistance mechanism. | High potential for cross-resistance with this compound due to the shared resistance mechanism. |
Mechanism of Action: A Shared Pathway of Inhibition
Both this compound and neomycin belong to the aminoglycoside class of antibiotics and exert their bactericidal effects through a similar mechanism. They primarily target the 30S subunit of the bacterial ribosome. This binding event interferes with the translation process, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these non-functional or toxic proteins ultimately leads to bacterial cell death.
Figure 1. Mechanism of action for this compound and Neomycin.
Resistance Mechanism: The Role of NPTII
The most common mechanism of resistance to both this compound and neomycin is conferred by the enzyme Neomycin Phosphotransferase II (NPTII), which is encoded by the neo gene (also referred to as kanR).[2] This enzyme inactivates the antibiotics by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule. This modification prevents the antibiotic from binding to its ribosomal target. Due to this shared resistance mechanism, there is a high degree of cross-resistance between this compound and neomycin.
Figure 2. Enzymatic inactivation by Neomycin Phosphotransferase II.
Performance Data: A Quantitative Comparison
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and neomycin against Escherichia coli K-12.
| Antibiotic | E. coli Strain | MIC (µg/mL) | Reference |
| This compound | K-12 | 2 | [3] |
| Neomycin | K-12 | <8 | [3] |
Note: The data is sourced from a 1981 study and serves as a comparative reference. MIC values can vary depending on the specific strain and experimental conditions.
For routine bacterial selection in molecular cloning, both antibiotics are typically used at concentrations significantly higher than their MIC to ensure robust selection.
| Antibiotic | Typical Working Concentration (µg/mL) |
| This compound | 50 |
| Neomycin | 50 |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound and neomycin against an E. coli strain using the broth microdilution method.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound and Neomycin stock solutions (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of E. coli into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row for each antibiotic.
-
Add 200 µL of the antibiotic stock solution (e.g., 100 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with no antibiotic to serve as a growth control.
-
Well 12 should contain 100 µL of uninoculated MHB to serve as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial culture to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, the OD600 of each well can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥80% compared to the growth control.
-
Figure 3. Workflow for MIC determination by broth microdilution.
Bacterial Transformation and Selection
This protocol describes a standard heat-shock transformation of E. coli and subsequent selection on agar plates containing either this compound or neomycin.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA with a this compound/neomycin resistance gene
-
SOC medium
-
LB agar plates containing 50 µg/mL of this compound or neomycin
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Transformation:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells and gently mix.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
-
Recovery:
-
Add 950 µL of pre-warmed SOC medium to the cells.
-
Incubate the tube at 37°C for 1 hour with shaking (225 rpm).
-
-
Plating and Selection:
-
Spread 100-200 µL of the cell culture onto an LB agar plate containing either 50 µg/mL this compound or 50 µg/mL neomycin.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
-
Analysis:
-
Observe the plates for the presence of colonies. Only bacteria that have successfully taken up the plasmid containing the resistance gene will be able to grow in the presence of the antibiotic.
-
Conclusion and Recommendations
Both this compound and neomycin are effective selection agents for molecular cloning in E. coli. The primary resistance mechanism is identical, leading to a high degree of cross-resistance. For most standard bacterial selection protocols, they can be used interchangeably at similar concentrations.
Key considerations for choosing between this compound and neomycin:
-
Existing Plasmids and Strains: If your lab has established protocols and plasmids utilizing one antibiotic, maintaining consistency is often the most practical approach.
-
Cost and Availability: While prices can fluctuate, one antibiotic may be more cost-effective or readily available from your preferred supplier.
-
Downstream Applications: The neo gene confers resistance to G418 in mammalian cells, making it a versatile selectable marker if the plasmid will be used in both prokaryotic and eukaryotic systems.
Ultimately, the choice between this compound and neomycin for routine bacterial selection is often a matter of laboratory preference and convenience, as both perform reliably in this application. For novel or sensitive experiments, it is always recommended to empirically determine the optimal antibiotic concentration.
References
Navigating the Maze of Aminoglycoside Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the cross-resistance profiles of kanamycin and other critical aminoglycoside antibiotics, supported by experimental data and detailed methodologies. This guide serves as an essential resource for researchers, scientists, and drug development professionals working to combat antimicrobial resistance.
The emergence of bacterial resistance to aminoglycoside antibiotics, a cornerstone in the treatment of severe Gram-negative infections, poses a significant threat to global health. This compound, a widely used aminoglycoside, often serves as a marker for broader resistance to this class of drugs. Understanding the nuances of cross-resistance between this compound and other aminoglycosides is paramount for effective clinical decision-making and the development of novel therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance patterns, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Landscape of Cross-Resistance: A Data-Driven Comparison
Cross-resistance between aminoglycosides is primarily dictated by the specific enzymatic modifications of the antibiotic, alterations in the ribosomal target site, and the activity of efflux pumps. The extent of cross-resistance can vary significantly depending on the bacterial species and the specific resistance mechanism at play.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of various aminoglycosides against this compound-resistant strains of clinically relevant bacteria, providing a quantitative measure of cross-resistance.
Table 1: Comparative MICs (µg/mL) of Aminoglycosides against this compound-Resistant Escherichia coli
| Antibiotic | This compound-Susceptible E. coli (ATCC 25922) | This compound-Resistant E. coli (Clinical Isolate) | Fold Increase in MIC |
| This compound | 2 | >256 | >128 |
| Amikacin | 4 | 16 | 4 |
| Gentamicin | 1 | 64 | 64 |
| Tobramycin | 1 | 128 | 128 |
| Neomycin | 8 | >512 | >64 |
Table 2: Comparative MICs (µg/mL) of Aminoglycosides and Other Drugs against this compound-Resistant Mycobacterium tuberculosis [1][2]
| Drug | This compound-Susceptible M. tuberculosis (H37Rv) | This compound-Resistant M. tuberculosis (Clinical Isolate) | Fold Increase in MIC |
| This compound | 2.5 | >80 | >32 |
| Amikacin | 1 | 40 | 40 |
| Capreomycin | 2.5 | 80 | 32 |
Table 3: Resistance Patterns in Gentamicin-Resistant Enterobacteriaceae [3]
| Resistance Pattern | Number of Isolates |
| Gentamicin, this compound, Tobramycin | 7 |
| Gentamicin, Neomycin, this compound | 3 |
| Gentamicin, this compound | 2 |
| Gentamicin, Tobramycin | 1 |
| Gentamicin, Neomycin | 1 |
Unraveling the Mechanisms of Resistance
The primary drivers of cross-resistance among aminoglycosides are aminoglycoside-modifying enzymes (AMEs) and alterations in the 16S ribosomal RNA (rRNA), the binding site for these antibiotics.
Aminoglycoside-Modifying Enzymes (AMEs)
AMEs chemically alter the structure of aminoglycosides, preventing them from binding to their ribosomal target. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group.
The substrate specificity of these enzymes determines the cross-resistance profile. For instance, the aph(3')-Ia gene confers resistance to this compound and neomycin by phosphorylating the 3'-hydroxyl group of these antibiotics.
Target Site Modification
Mutations in the 16S rRNA gene, particularly in the A-site where aminoglycosides bind, can lead to broad cross-resistance. The A1401G mutation, for example, is associated with high-level resistance to both this compound and amikacin in M. tuberculosis.
Experimental Protocols
Reproducible and standardized methodologies are crucial for assessing antibiotic susceptibility and cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantitative antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of aminoglycoside antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detection of Aminoglycoside Resistance Genes by PCR
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for identifying the genetic determinants of resistance.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Specific primers for target resistance genes (e.g., aph(3')-Ia, aac(6')-Ib)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a PCR reaction mixture containing the bacterial DNA template, forward and reverse primers for the target gene, and PCR master mix.
-
Perform PCR using a thermocycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
Concluding Remarks
The data and methodologies presented in this guide underscore the complex and multifaceted nature of aminoglycoside cross-resistance. A thorough understanding of these patterns, driven by robust experimental data, is essential for guiding therapeutic choices and for the rational design of new antibiotics that can evade existing resistance mechanisms. Researchers are encouraged to utilize the provided protocols to generate standardized and comparable data, contributing to a global understanding of aminoglycoside resistance and fostering the development of effective countermeasures.
References
Validating Kanamycin Resistance in Transformed Colonies: A Comparative Guide to PCR-Based and Alternative Methods
For researchers in molecular biology, drug development, and other scientific fields, confirming the successful transformation of organisms with a desired genetic construct is a critical step. The inclusion of an antibiotic resistance gene, such as a kanamycin resistance gene, is a widely used method for selecting transformed cells. However, the initial survival of colonies on a this compound-containing medium is not definitive proof of successful transformation. Therefore, robust validation methods are required.
This guide provides a comparative analysis of various methods for validating this compound resistance in transformed colonies, with a primary focus on Polymerase Chain Reaction (PCR)-based techniques. We will delve into the experimental protocols, present quantitative data for comparison, and discuss the advantages and limitations of each approach to help researchers choose the most suitable method for their needs.
Comparison of Validation Methods
The validation of this compound resistance can be broadly categorized into molecular and phenotypic methods. While phenotypic methods are often used for initial screening, molecular methods like PCR and sequencing provide more definitive confirmation of the presence of the resistance gene.
| Method | Principle | Speed | Cost | Sensitivity | Specificity | Throughput | Information Provided |
| Colony PCR | Direct amplification of the this compound resistance gene from a bacterial colony.[1][2] | Fast (few hours) | Low | High | High | High | Qualitative (presence/absence, size) |
| Quantitative PCR (qPCR) | Real-time detection and quantification of the amplified this compound resistance gene.[3][4] | Fast (few hours) | Moderate | Very High | Very High | High | Quantitative (gene copy number) |
| Multiplex PCR | Simultaneous amplification of multiple target genes in a single reaction.[3][5] | Fast (few hours) | Moderate | High | High | High | Qualitative (presence/absence of multiple genes) |
| Antibiotic Plating (MIC) | Determining the minimum concentration of this compound that inhibits bacterial growth.[6] | Slow (days) | Low | Low | Moderate | Low to Medium | Phenotypic (level of resistance) |
| Sanger Sequencing | Determining the exact nucleotide sequence of the this compound resistance gene.[3] | Slow (days) | High | Very High | Very High | Low | Definitive sequence confirmation |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of the entire plasmid or genome to identify the resistance gene.[3][4] | Slow (days to weeks) | Very High | Very High | Very High | High | Comprehensive genomic information |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for colony PCR and the logical relationship between the different validation methods.
Experimental Protocols
Colony PCR for this compound Resistance Gene Validation
This protocol describes a standard method for quickly screening bacterial colonies for the presence of a this compound resistance gene (e.g., aph(3')-IIa or nptII).
Materials:
-
Transformed bacterial colonies on an agar plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
Taq DNA polymerase and buffer
-
dNTP mix
-
Forward and reverse primers specific to the this compound resistance gene
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Colony Preparation:
-
Select a well-isolated colony from the agar plate using a sterile pipette tip or toothpick.[1]
-
Gently touch the colony to transfer a small number of cells. Avoid picking up agar.
-
Resuspend the cells directly into a PCR tube containing the PCR master mix. Alternatively, the colony can be first resuspended in 20 µL of sterile water, and a small aliquot of this suspension is used as the template.[7]
-
-
PCR Master Mix Preparation (per 20 µL reaction):
-
10 µL of 2x Taq polymerase master mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
8 µL of Nuclease-free water
-
1 µL of bacterial cell suspension (if prepared separately)
-
-
PCR Amplification:
-
Place the PCR tubes in a thermocycler and run a suitable PCR program. A typical program includes:
-
Initial Denaturation: 95°C for 5-10 minutes (to lyse the cells and release the plasmid DNA).[8]
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (temperature depends on the primer melting temperature)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analysis of PCR Products:
-
Load the PCR products onto an agarose gel (typically 1-1.5%) containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until the DNA fragments are well-separated.
-
Visualize the DNA bands under UV light. A band of the expected size indicates the presence of the this compound resistance gene.
-
Concluding Remarks
The choice of method for validating this compound resistance in transformed colonies depends on the specific requirements of the experiment. Colony PCR is a rapid, cost-effective, and reliable method for high-throughput screening of a large number of colonies.[2] For applications requiring quantitative data on gene copy number, qPCR is the preferred method.[9] When absolute certainty is required, especially for downstream applications like protein expression or the creation of stable cell lines, sequencing of the resistance gene is the gold standard. By understanding the principles, advantages, and limitations of each method, researchers can design a validation strategy that is both efficient and rigorous.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. neb.com [neb.com]
- 3. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 4. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. static.igem.org [static.igem.org]
- 8. Colony PCR | protocols [lowepowerlab.ucdavis.edu]
- 9. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin vs. G418 (Geneticin) for Eukaryotic Cell Selection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the generation of stable eukaryotic cell lines, the choice of a selection antibiotic is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two aminoglycoside antibiotics, Kanamycin and G418 (Geneticin), commonly associated with the neomycin phosphotransferase II (nptII or neo) resistance gene.
While both antibiotics share a common resistance mechanism, their application, efficacy, and supporting documentation for eukaryotic cell selection differ significantly. G418, commercially known as Geneticin, has emerged as the industry standard with extensive validation and well-established protocols. This compound, though widely used for bacterial selection, sees less frequent and less documented use in eukaryotic systems. This guide will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to inform your selection strategy.
Mechanism of Action: A Shared Pathway
Both this compound and G418 are aminoglycoside antibiotics that inhibit protein synthesis, ultimately leading to cell death in susceptible prokaryotic and eukaryotic cells.[1] Their primary target is the ribosome. In eukaryotic cells, these antibiotics bind to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis.[2]
Resistance to both this compound and G418 is conferred by the expression of the bacterial neo gene, which encodes the enzyme neomycin phosphotransferase II (NPTII).[3][4] This enzyme inactivates the antibiotics by catalyzing their phosphorylation, preventing them from binding to the ribosome and allowing protein synthesis to proceed normally.[3]
At a Glance: Key Performance Differences
While the shared resistance mechanism suggests interchangeability, practical application and available data indicate a clear preference for G418 in eukaryotic cell culture.
| Feature | This compound | G418 (Geneticin) |
| Primary Application | Bacterial Selection | Eukaryotic Selection |
| Potency in Eukaryotes | Lower | Higher |
| Typical Working Concentration | 100 - 1000 µg/mL (broad and less defined)[5] | 100 - 2000 µg/mL (cell-line dependent, well-documented)[6] |
| Selection Time | Variable, less documented | Typically 3 - 14 days[2][7] |
| Supporting Data & Protocols | Scarce for eukaryotic selection | Abundant and well-established[1] |
| Relative Cost | Generally lower | Generally higher |
Quantitative Data Summary
The most significant distinction between this compound and G418 lies in the volume of performance data available for eukaryotic selection. G418 has been extensively characterized across a wide range of mammalian cell lines, whereas quantitative data for this compound in this context is limited.
Table 1: Typical Working Concentrations of G418 for Selection in Various Mammalian Cell Lines
| Cell Line | Species | Tissue | G418 Concentration (µg/mL) |
| 293 | Human | Kidney (fetal) | 600 - 800[8] |
| 143B | Human | Bone (osteosarcoma) | 400[8] |
| CHO | Hamster | Ovary | 900[9] |
| DU145 | Human | Prostate (carcinoma) | 200[9] |
| HepG2 | Human | Liver (carcinoma) | 700[9] |
| MCF-7 | Human | Breast (adenocarcinoma) | 800[9] |
| PC-12 | Rat | Adrenal gland (pheochromocytoma) | 500[9] |
| SK-N-MC | Human | Neuroblastoma | 900[9] |
| SK-N-SH | Human | Neuroblastoma | 1000[9] |
| HeLa | Human | Cervix (adenocarcinoma) | 200 - 400[9][10] |
Note: The optimal concentration for selection is cell-line specific and should always be determined empirically through a kill curve experiment.
Experimental Protocols
A critical step in establishing a stable cell line is determining the optimal concentration of the selection antibiotic. This is achieved by performing a kill curve, which identifies the minimum concentration required to kill all non-transfected cells within a reasonable timeframe.
Protocol 1: Kill Curve Determination for G418
This protocol is a standard method to determine the optimal G418 concentration for a specific cell line.[11]
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
G418 stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 25-50% confluency on the day the antibiotic selection begins.[11]
-
Incubation: Allow cells to adhere and recover overnight.
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of G418 concentrations. It is recommended to test a broad range (e.g., 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL) and include a no-antibiotic control.[3]
-
Incubation and Observation: Incubate the cells and replace the selective medium every 2-3 days.[8] Observe the cells daily for signs of cytotoxicity and cell death.
-
Endpoint Analysis: The selection process can take from 3 to 14 days.[2][7] The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected control cells within this timeframe.
Protocol 2: Generation of a Stable Cell Line using G418 Selection
This protocol outlines the general steps for creating a stable cell line following transfection.[10][12]
Materials:
-
Transfected and non-transfected (control) mammalian cells
-
Complete culture medium
-
G418 at the predetermined optimal concentration
-
Cloning cylinders or 96-well plates for colony isolation
Procedure:
-
Post-Transfection Culture: Culture the transfected cells in non-selective medium for 24-48 hours to allow for expression of the resistance gene.[8]
-
Initiate Selection: Passage the cells into fresh medium containing the optimal concentration of G418.
-
Maintain Selection: Replace the selective medium every 2-3 days.[12] Over a period of 1-3 weeks, non-transfected cells will die, and resistant cells will proliferate, forming distinct colonies.[3][10]
-
Isolate Colonies: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution into 96-well plates.[12]
-
Expand Clones: Expand the isolated clones in selective medium. It is advisable to maintain a slightly lower concentration of G418 for long-term maintenance of the stable cell line (e.g., half the selection concentration).
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action and resistance for this compound and G418.
Caption: Workflow for generating a stable cell line using G418 selection.
Discussion and Recommendations
The evidence strongly supports the use of G418 (Geneticin) as the preferred selection agent for eukaryotic cells expressing the neo resistance gene. Its widespread use has resulted in a wealth of publicly available data and optimized protocols for a diverse range of cell lines, ensuring a higher probability of success and reproducibility.[1]
While This compound is inactivated by the same NPTII enzyme, its use in eukaryotic selection is not well-documented. The lack of established protocols and specific concentration guidelines for mammalian cells makes its application an "experimental gamble."[1] Researchers opting for this compound would need to invest significant time and resources in protocol optimization, including extensive kill curve analyses, with no guarantee of achieving the same efficiency and consistency as with G418.
It is also important to consider potential off-target effects. While all antibiotics can potentially stress cells, the effects of G418 on mammalian cells have been more extensively, albeit not exhaustively, studied in the context of stable cell line generation. The off-target effects of this compound in this specific application are less understood.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. Antibiotic Kill Curve [sigmaaldrich.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. abo.com.pl [abo.com.pl]
- 8. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. abo.com.pl [abo.com.pl]
A Comparative Guide to the Efficacy of Kanamycin and Gentamicin for Bacterial Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two common aminoglycoside antibiotics, kanamycin and gentamicin, against a range of bacterial species. The information presented is collated from various experimental studies to assist researchers in selecting the appropriate antibiotic for their specific research needs.
Executive Summary
This compound and gentamicin are both potent bactericidal antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit. However, their spectrum of activity and overall efficacy can vary significantly against different bacterial species. Generally, gentamicin exhibits a broader spectrum of activity, particularly against problematic Gram-negative bacteria such as Pseudomonas aeruginosa, against which this compound is largely ineffective. For many other susceptible organisms, both antibiotics demonstrate comparable efficacy, although gentamicin is often effective at lower concentrations.
Mechanism of Action
Both this compound and gentamicin are aminoglycoside antibiotics that exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in cell death.
Caption: Mechanism of action for aminoglycoside antibiotics.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and gentamicin against various bacterial species, as determined by Minimum Inhibitory Concentration (MIC) and Kirby-Bauer disk diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Species | This compound (µg/mL) | Gentamicin (µg/mL) | Notes |
| Escherichia coli | 6-30[1] | 6-30[1] | MICs were not statistically different in a comparative study. Another study found MICs of 4 µg/mL for this compound and 2 µg/mL for gentamicin against a specific K1 strain[2]. |
| Staphylococcus aureus | MIC50: 0.78[3] | MIC50: 0.2[3] | Gentamicin was more active against 51 clinical isolates. |
| Pseudomonas aeruginosa | No antipseudomonal activity[4][5] | MICs are generally low, but resistance can occur. One study showed 99.35% of isolates were inhibited by ≤6 µg/mL[6]. | This compound is not recommended for treating P. aeruginosa infections. |
| Klebsiella pneumoniae | MIC range: 256-1024 (for resistant strains) | MIC range: 256-1024 (for resistant strains) | Data for susceptible strains is limited in the provided results. Gentamicin is generally considered more active. |
| Enterococcus faecalis | ≤ 512 (Susceptible) | ≤ 500 (Susceptible) | High-level resistance can occur. |
Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition Diameters (mm)
| Bacterial Species | This compound (30 µg disk) | Gentamicin (10 µg disk) | Interpretation (Susceptible/Intermediate/Resistant) |
| Enterobacteriaceae (e.g., E. coli, K. pneumoniae) | ≥18 / 14-17 / ≤13[7] | ≥15 / 13-14 / ≤12[7] | Standard interpretive criteria. |
| Staphylococcus aureus | ≥18 / 14-17 / ≤13[7] | ≥15 / 13-14 / ≤12[7] | Standard interpretive criteria. |
| Escherichia coli (specific study) | Mean inhibition areas converged around 220–250 mm² for various concentrations[1] | Mean inhibition areas converged around 220–250 mm² for various concentrations[1] | No statistically significant difference in inhibitory effectiveness was observed. |
Time-Kill Kinetic Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
A study on E. coli demonstrated that both this compound and gentamicin exhibit concentration-dependent killing. At concentrations of MIC, 2xMIC, and 4xMIC, both antibiotics showed a significant reduction in bacterial viability over 24 hours.
For Staphylococcus aureus, gentamicin has been shown to have a partially concentration-dependent killing effect, with concentrations beyond four to eight times the MIC not resulting in significantly faster bacterial killing. While specific comparative time-kill data for this compound against S. aureus was not found in the initial search, it is known to have a dose-dependent effect on S. aureus biofilms.
Against Pseudomonas aeruginosa, gentamicin demonstrates a concentration-dependent killing profile. As previously noted, this compound is not effective against this organism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and gentamicin are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
References
- 1. jabonline.in [jabonline.in]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 7. emerypharma.com [emerypharma.com]
A Comparative Guide to Spectrophotometric Assays for Kanamycin Concentration
For researchers, scientists, and drug development professionals, accurate quantification of kanamycin is crucial for ensuring product quality, therapeutic efficacy, and safety. While various analytical techniques are available, spectrophotometric assays offer a balance of simplicity, cost-effectiveness, and accessibility. This guide provides a detailed comparison of common spectrophotometric methods for determining this compound concentration, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix, available equipment, and desired throughput. Below is a comparative summary of spectrophotometric and chromatographic methods.
| Method | Principle | Linear Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| Ninhydrin Spectrophotometry | Derivatization of primary and secondary amines of this compound with ninhydrin to form a colored product (Ruhemann's purple), which is measured spectrophotometrically.[1] | 10 - 100 µg/mL | 0.033 µg/mL | Simple, inexpensive, and utilizes common laboratory reagents. | Can be less specific if other primary amines are present in the sample. |
| Vanillin Spectrophotometry | Reaction of this compound with vanillin in an alkaline medium to produce a colored chromogen.[2] | 5 - 30 µg/mL | Not explicitly stated, but expected to be in the low µg/mL range. | Simple, uses readily available reagents. | Requires heating, which may add a step to the workflow. |
| Eosin Spectrophotometry | Formation of a binary complex between this compound and eosin dye in an acidic buffer.[2] | 1 - 5 µg/mL | Not explicitly stated, but the linear range suggests good sensitivity. | High sensitivity, simple procedure. | The stability of the complex may be pH-dependent. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of this compound from other components on a chromatographic column followed by detection using a UV detector, often after pre-column or post-column derivatization.[3][4] | 0.5 - 500 ng/mL | 0.012 ng/mL | High specificity, sensitivity, and ability to separate related substances. | Requires more complex instrumentation, derivatization steps can be time-consuming. |
| HPLC with Mass Spectrometry (MS) Detection | Separation by HPLC coupled with mass spectrometry for highly specific and sensitive detection.[3][5] | Wide linear range, often in the ng/mL to pg/mL range. | Can reach picogram levels. | Very high specificity and sensitivity, considered a gold standard. | High cost of instrumentation and requires specialized expertise. |
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below to facilitate their implementation in a laboratory setting.
Ninhydrin-Based Spectrophotometric Assay
This method relies on the reaction of ninhydrin with the primary amino groups of this compound to produce a colored compound.
Materials:
-
This compound standard solution
-
Ninhydrin reagent (1.25% w/v in a suitable solvent like ethanol)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of this compound standard solutions with concentrations ranging from 10 to 100 µg/mL in phosphate buffer (pH 7.4).
-
To 5 mL of each standard solution and the sample solution in separate test tubes, add 0.1 mL of the freshly prepared ninhydrin reagent.
-
Heat the tubes in a water bath at 95°C for 5 minutes to allow for color development.[6]
-
Cool the tubes in an ice-water bath to stop the reaction.
-
Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (typically around 570 nm, although a spectral scan is recommended to determine the optimal wavelength).
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.
Vanillin-Based Spectrophotometric Assay
This assay is based on the condensation reaction between vanillin and this compound in an alkaline environment.
Materials:
-
This compound standard solution
-
Vanillin reagent (e.g., 2% w/v in a suitable solvent)
-
Borate buffer (pH 12)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare this compound standard solutions in the range of 5-30 µg/mL.[2]
-
Into a set of 10 mL volumetric flasks, pipette aliquots of the this compound standard solutions.
-
To each flask, add 1 mL of borate buffer (pH 12) followed by 1.5 mL of the vanillin reagent.[2]
-
Allow the reaction to proceed at room temperature for 60 minutes.[2]
-
Bring the volume in each flask to 10 mL with distilled water and mix well.
-
Measure the absorbance of the colored solution at approximately 404 nm against a reagent blank.[2]
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the this compound concentration in the sample from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a spectrophotometric assay involving a derivatization step.
Caption: General workflow for a derivatization-based spectrophotometric assay.
This guide provides a foundational understanding of various methods for quantifying this compound, with a focus on accessible spectrophotometric techniques. For regulatory submissions or when high specificity is paramount, validated HPLC methods are generally preferred. Researchers should validate any chosen method according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of their results.
References
- 1. ijcr.info [ijcr.info]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of this compound by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ajper.com [ajper.com]
Verifying Transformation: A Comparative Guide to Confirming nptII Gene Presence in Plants
For researchers, scientists, and drug development professionals, the successful integration of a transgene is a critical first step. The neomycin phosphotransferase II (nptII) gene is a widely used selectable marker that confers resistance to aminoglycoside antibiotics like kanamycin.[1] Its presence is a strong indicator of successful transformation. This guide provides a detailed comparison of common methods used to confirm the presence of the nptII gene and its protein product, offering insights into their principles, protocols, and relative advantages.
The choice of detection method often depends on the specific research question, available resources, and the desired level of detail. This guide will explore three primary methods: Polymerase Chain Reaction (PCR), Southern Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Comparing the Methods
Each technique offers a unique balance of sensitivity, specificity, cost, and throughput. The following table summarizes the key characteristics of each method to aid in selecting the most appropriate approach for your research needs.
| Feature | Polymerase Chain Reaction (PCR) | Southern Blotting | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Target Analyte | nptII gene (DNA) | nptII gene (DNA) | NPTII protein |
| Information Provided | Presence/absence of the gene, can be adapted for copy number (qPCR) | Gene integration, copy number, and structural integrity | Presence and quantity of the expressed protein |
| Sensitivity | High to Very High | Moderate to High | High |
| Specificity | High (primer-dependent) | Very High (probe-dependent) | High (antibody-dependent) |
| Time to Result | Fast (hours) | Slow (days) | Fast (hours) |
| Cost per Sample | Low to Moderate | Moderate to High | Low to Moderate |
| Throughput | High | Low | High |
| DNA/Protein Quality | Tolerant to moderate degradation | Requires high-quality, intact DNA | Requires properly folded, soluble protein |
In-Depth Methodologies
Polymerase Chain Reaction (PCR)
PCR is a rapid and highly sensitive method for detecting the presence of the nptII gene by amplifying a specific DNA sequence. Real-time quantitative PCR (qPCR) can further provide an estimation of the transgene copy number.[2]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the putative transformed plant tissue and a non-transformed control plant.
-
Primer Design: Design primers specific to a unique sequence within the nptII gene.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add the template genomic DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose gel.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA fragments under UV light. The presence of a band of the expected size in the transformed sample and its absence in the non-transformed control confirms the presence of the nptII gene.
-
Southern Blotting
Southern blotting is a definitive method that not only confirms the presence of the nptII gene but also provides information about its integration into the plant genome and an estimate of the transgene copy number.[3] It is considered a gold-standard technique for transgene characterization.[4]
-
Genomic DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA from both transformed and non-transformed plants.
-
Restriction Enzyme Digestion: Digest the genomic DNA with a restriction enzyme that cuts outside the nptII gene sequence.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Transfer: Transfer the DNA from the gel to a solid membrane (e.g., nitrocellulose or nylon) via capillary action.[5]
-
Probe Labeling: Prepare a labeled DNA probe specific to the nptII gene.
-
Hybridization: Incubate the membrane with the labeled probe, allowing the probe to anneal to the complementary nptII sequence on the membrane.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the probe signal using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes). The number and size of the detected bands provide information on the number of integration sites and transgene copy number.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, antibody-based method used to detect the presence and quantity of the NPTII protein, the product of the nptII gene.[7] This method confirms not only the presence of the gene but also its expression.
-
Protein Extraction: Extract total soluble proteins from the plant tissue of putative transformants and non-transformed controls.
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific to the NPTII protein.
-
Blocking: Block the uncoated surfaces of the wells to prevent non-specific binding.
-
Sample Incubation: Add the plant protein extracts to the wells. If the NPTII protein is present, it will bind to the capture antibody.
-
Detection Antibody: Add a second, enzyme-linked antibody that also specifically binds to the NPTII protein (sandwich ELISA format).
-
Substrate Addition: Add a substrate that is converted by the enzyme on the detection antibody into a colored or fluorescent product.
-
Signal Measurement: Measure the absorbance or fluorescence of the wells using a microplate reader. The signal intensity is proportional to the amount of NPTII protein in the sample.[8]
Mechanism of this compound Resistance
The nptII gene encodes the enzyme neomycin phosphotransferase II (NPTII). This enzyme inactivates aminoglycoside antibiotics, such as this compound, through phosphorylation.[1] In the absence of the NPTII enzyme, this compound binds to ribosomal subunits, inhibiting protein synthesis and ultimately leading to cell death. The NPTII enzyme transfers a phosphate group from ATP to the antibiotic, preventing it from binding to the ribosome and thus allowing the transformed plant cells to survive and proliferate in the presence of this compound.
Other Potential Methods
While not as commonly used for routine confirmation as the methods detailed above, other techniques can also be employed:
-
Lateral Flow Strips: These are rapid, on-site tests for protein detection. While widely used for some transgenic proteins like PAT/pat, commercially available strips specifically for NPTII are less common.[9][10] They offer a quick qualitative (presence/absence) result.
-
Digital PCR (dPCR): This is a refinement of PCR that allows for absolute quantification of the target DNA without the need for a standard curve, offering high precision for copy number determination.[11][12]
-
Next-Generation Sequencing (NGS): NGS can provide comprehensive information about the transgene insertion site, copy number, and the integrity of the inserted DNA.[11] However, it is a high-cost, low-throughput method typically reserved for in-depth characterization rather than routine screening.
Conclusion
Confirming the presence and expression of the nptII gene is a fundamental step in plant transformation research. PCR offers a rapid and sensitive method for initial screening. ELISA provides a high-throughput means to verify gene expression. For detailed characterization of transgene integration and copy number, Southern blotting remains the definitive, albeit more labor-intensive, approach. The selection of the most suitable method will be guided by the specific experimental goals, balancing the need for speed, throughput, and the depth of information required.
References
- 1. NPTII Assays for Measuring Gene Expression and Enzyme Activity in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. The Southern Blot Assay in Plants - Lifeasible [lifeasible.com]
- 4. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Agdia - NPTII ELISA Kit [orders.agdia.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. Lateral Flow Strip Test | Protein Detection in Plants - passel [passel2.unl.edu]
- 10. Development of a lateral flow test strip for simultaneous detection of BT-Cry1Ab, BT-Cry1Ac and CP4 EPSPS proteins in genetically modified crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Kanamycin vs. Hygromycin: A Comparative Guide for Plant Transformation Selection
An objective analysis of two common selectable markers for researchers, scientists, and drug development professionals.
The selection of transformed cells is a critical step in plant genetic engineering. Kanamycin and hygromycin are two of the most widely used aminoglycoside antibiotics for this purpose, each with distinct properties that make them suitable for different plant species and experimental goals. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in choosing the optimal selection agent for their plant transformation experiments.
Mechanism of Action
Both this compound and hygromycin inhibit protein synthesis in susceptible plant cells, but they target different ribosomal subunits.
This compound acts by binding to the 30S ribosomal subunit, which interferes with the initiation of translation and leads to the production of nonfunctional proteins. In plants, this primarily affects chloroplasts and mitochondria, resulting in a characteristic bleaching or yellowing of non-transformed tissues.[1]
Hygromycin , on the other hand, binds to the 80S ribosomal subunit, inhibiting peptide elongation during protein synthesis. This mechanism is generally more directly cytotoxic to plant cells.
Performance Comparison: Quantitative Data
The choice between this compound and hygromycin often depends on the plant species, the transformation method, and the desired selection stringency. The following table summarizes key performance indicators based on published data.
| Feature | This compound | Hygromycin |
| Typical Working Concentration | 50 - 500 mg/L | 10 - 50 mg/L |
| Phytotoxicity | Generally lower, causes bleaching | Higher, causes rapid necrosis |
| "Escapes" (False Positives) | Can be higher, especially at lower concentrations | Generally lower, more stringent selection |
| Transformation Efficiency | Varies by species, can be high | Often results in lower apparent efficiency due to higher toxicity |
Table 1: Quantitative Comparison of this compound and Hygromycin in Plant Selection
| Plant Species | Antibiotic | Concentration (mg/L) | Transformation Efficiency (%) | Notes | Reference |
| Arabidopsis thaliana | This compound | 50 | - | Effective for seedling selection. | [2] |
| Arabidopsis thaliana | Hygromycin | 20-30 | - | Determined as most effective range. | [3] |
| Rice (Oryza sativa) | This compound | 30 | 4% (shoot initiation) | Lower concentration used for selection. | [4] |
| Rice (Oryza sativa) | Hygromycin | 30-50 | 2.4% | Effective for callus selection. | [5] |
| Tobacco (Nicotiana tabacum) | This compound | 50-100 | - | Widely used for leaf disk transformation. | [6] |
| Tobacco (Nicotiana tabacum) | Hygromycin | 15-50 | 100% (of explants) | Effective at lower concentrations. | [7][8][9] |
| Grapevine (Vitis spp.) | This compound | 16 µg/mL | - | Required to block shoot development in non-transgenic clones. | [10] |
| Grapevine (Vitis spp.) | Hygromycin | 1 µg/mL | - | More toxic, stopped growth at a lower concentration. | [10] |
| Cotton (Gossypium hirsutum) | This compound | 500 | - | Optimal for eliminating 70-80% of non-transgenic seedlings. | [11] |
| Cotton (Gossypium hirsutum) | Hygromycin | 75 | - | Optimal for eliminating 70-80% of non-transgenic seedlings. | [11] |
Experimental Protocols
Below are generalized protocols for selecting transformed plants using this compound and hygromycin. The specific concentrations and durations will need to be optimized for each plant species and experimental system.
This compound Selection Protocol (Example: Arabidopsis thaliana seedling selection)
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Tween-20 for 10 minutes. Rinse 3-5 times with sterile distilled water.[12]
-
Plating: Resuspend sterilized seeds in sterile 0.1% agarose and plate on Murashige and Skoog (MS) medium containing 50 mg/L this compound.[12]
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.[12]
-
Incubation: Transfer plates to a growth chamber with a 16-hour light/8-hour dark photoperiod.
-
Selection: After 7-10 days, transformed seedlings will appear green with well-developed cotyledons and true leaves, while non-transformed seedlings will be bleached and growth-arrested.[13]
-
Transplanting: Carefully transfer putative transformants to soil for further growth and analysis.
Hygromycin Selection Protocol (Example: Rice callus selection)
-
Co-cultivation: After co-cultivation of rice calli with Agrobacterium, wash the calli with sterile water containing an antibiotic such as cefotaxime to remove excess bacteria.[14]
-
Initial Selection: Transfer the calli to a selection medium containing 30 mg/L hygromycin.[15]
-
Subculture and Increased Selection: After one week, transfer the calli to a fresh selection medium with an increased hygromycin concentration of 50 mg/L. Maintain this selection pressure for four weeks, subculturing every two weeks.[15]
-
Regeneration: Transfer surviving calli to a regeneration medium containing 50 mg/L hygromycin to induce shoot formation.[14]
-
Rooting and Acclimatization: Once plantlets have regenerated, transfer them to a rooting medium and then to soil for acclimatization.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. 2.2. Tobacco transformation [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. ijsar.in [ijsar.in]
- 8. Login | Universität Tübingen [uni-tuebingen.de]
- 9. kspbtjpb.org [kspbtjpb.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. cambia.org [cambia.org]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
A Comparative Analysis of Resistance Mechanisms Against Kanamycin, Neomycin, and Tobramycin
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, are crucial in treating severe infections. However, their efficacy is challenged by various bacterial resistance mechanisms. This guide provides a detailed comparison of the resistance mechanisms against three common aminoglycosides: kanamycin, neomycin, and tobramycin. We will delve into the enzymatic modifications, ribosomal alterations, and efflux pump activities that confer resistance, supported by experimental data and detailed protocols.
Primary Resistance Mechanisms to Aminoglycosides
Bacteria have evolved sophisticated strategies to counteract the effects of aminoglycosides. These mechanisms can be broadly categorized into three main types:
-
Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance. Bacteria produce enzymes that chemically modify the antibiotic, preventing it from binding to its ribosomal target.[1][2] These enzymes are classified into three main groups:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.
-
-
Ribosomal Alterations: Changes in the antibiotic's target, the 30S ribosomal subunit, can reduce binding affinity. This can occur through:
-
Mutations: Point mutations in the 16S rRNA gene or genes encoding ribosomal proteins can alter the binding site.
-
Methylation: Enzymatic methylation of specific nucleotides in the 16S rRNA by 16S rRNA methyltransferases (16S-RMTs) can block the binding of aminoglycosides.[3][4][5] This mechanism often confers high-level resistance to a broad range of aminoglycosides.[3][4]
-
-
Reduced Intracellular Concentration: Bacteria can limit the accumulation of aminoglycosides through:
-
Efflux Pumps: These membrane proteins actively transport antibiotics out of the cell.[2] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in Gram-negative bacteria.
-
Decreased Permeability: Alterations in the bacterial cell wall and outer membrane can reduce the uptake of aminoglycosides.
-
Comparative Analysis of Resistance
The effectiveness of each resistance mechanism can vary between this compound, neomycin, and tobramycin due to their structural differences. The following tables summarize the impact of various resistance mechanisms on the activity of these three aminoglycosides, presenting Minimum Inhibitory Concentration (MIC) values from various studies.
Enzymatic Modification
The substrate specificity of aminoglycoside-modifying enzymes (AMEs) is a critical determinant of the resistance profile.
| Enzyme | Modification | This compound | Neomycin | Tobramycin |
| AAC(3)-I | Acetylation | Resistant | Susceptible | Susceptible |
| AAC(3)-IV | Acetylation | Resistant | Resistant | Resistant |
| AAC(6')-I | Acetylation | Resistant | Resistant | Resistant |
| APH(3')-I | Phosphorylation | Resistant | Resistant | Susceptible |
| APH(3')-IIIa | Phosphorylation | Resistant | Resistant | Susceptible |
| ANT(2")-I | Adenylylation | Susceptible | Susceptible | Resistant |
| ANT(4')-I | Adenylylation | Resistant | Resistant | Resistant |
Table 1: Substrate Specificity of Common Aminoglycoside-Modifying Enzymes. This table illustrates how different AMEs selectively inactivate this compound, neomycin, and tobramycin. Data compiled from multiple sources.[1][6][7]
Ribosomal Alterations
Mutations and modifications in the 16S rRNA can lead to varying levels of resistance.
| Alteration | This compound MIC (µg/mL) | Neomycin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Wild-Type | 2 | 2 | 0.5 |
| A1408G Mutation | >512 | >1024 | 4 |
| G1491U Mutation | 128 | 128 | 32 |
| armA (16S-RMT) | >1024 | >1024 | >1024 |
| rmtB (16S-RMT) | >1024 | >1024 | >1024 |
Table 2: Impact of 16S rRNA Alterations on Aminoglycoside MICs in E. coli. This table presents typical MIC values for E. coli strains with specific ribosomal mutations or 16S rRNA methyltransferases, demonstrating the high-level resistance conferred by these mechanisms. Data is illustrative and compiled from various studies.[8][9]
Efflux Pumps
The contribution of efflux pumps to resistance can be assessed by comparing the MICs in the presence and absence of an efflux pump inhibitor (EPI).
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MIC + EPI (µg/mL) | Fold Reduction |
| P. aeruginosa (clinical isolate) | Tobramycin | 16 | 2 | 8 |
| A. baumannii (clinical isolate) | This compound | 512 | 128 | 4 |
| A. baumannii (clinical isolate) | Neomycin | 256 | 128 | 2 |
Table 3: Effect of an Efflux Pump Inhibitor (CCCP) on Aminoglycoside MICs. A significant reduction in MIC in the presence of an EPI indicates the involvement of efflux pumps in resistance. Data is illustrative and based on findings from multiple studies.[10]
Experimental Protocols
Accurate assessment of antibiotic resistance is fundamental for both clinical diagnostics and research. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of this compound, neomycin, and tobramycin
Procedure:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB across the wells of the microtiter plates. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[11][12]
Efflux Pump Activity Assay using a Fluorescent Dye
This protocol measures the activity of efflux pumps by monitoring the accumulation of a fluorescent substrate.
Materials:
-
Bacterial cells
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) or other fluorescent efflux pump substrate
-
Glucose
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in PBS.
-
Loading: Pre-load the cells with the fluorescent dye in the presence of an efflux inhibitor to maximize intracellular accumulation.
-
Washing: Wash the cells to remove the extracellular dye and the inhibitor.
-
Initiating Efflux: Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time. A faster decrease indicates higher efflux pump activity.
-
Inhibitor Control: Perform a parallel experiment in the presence of an efflux pump inhibitor. Reduced efflux in this control confirms the role of active transport.[13][14]
Visualizing Resistance Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in aminoglycoside resistance.
Caption: Overview of major aminoglycoside resistance mechanisms in bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
Safety Operating Guide
Safe Disposal of Kanamycin: A Procedural Guide for Laboratory Professionals
The proper disposal of kanamycin is critical to ensure laboratory safety, environmental protection, and prevent the spread of antibiotic resistance. As a heat-stable aminoglycoside antibiotic, this compound requires specific handling and disposal procedures that differ from many other common laboratory antibiotics. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound waste in research and drug development settings.
Core Principle: Treat as Chemical Waste
Due to its stability and potential environmental impact, this compound and materials contaminated with it should not be disposed of down the drain.[1][2][3] The primary and recommended disposal method is to collect and manage it as chemical waste through your institution's hazardous waste program.[2][4]
Step-by-Step Disposal Procedures
-
Collection: Unused or expired this compound powder must be collected for chemical waste disposal.[1]
-
Packaging: Keep the powder in its original, clearly labeled container. If repackaging is necessary, use a sealed, leak-proof container and label it "Hazardous Waste: this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong acids and oxidizing agents, pending pickup by your institution's environmental health and safety (EHS) office.[5]
-
Collection: All stock solutions and other concentrated liquid forms of this compound must be collected for chemical waste disposal.[1]
-
Packaging: Use a dedicated, sealed, and leak-proof waste container labeled "Hazardous Waste: this compound Solution."
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Liquids without Infectious Agents: Cell culture media and other dilute solutions containing this compound should be collected as chemical waste.[1] Do not autoclave this waste with the expectation of inactivating the this compound, as standard autoclaving is not considered an effective method for its degradation.[3][4]
-
Liquids with Infectious Material: If the media contains living cells, bacteria (especially genetically modified organisms), or other potential biohazards, it must be disposed of as biohazardous (or "Sharps") waste.[1] This typically involves autoclaving to sterilize the biological material, followed by disposal according to your institution's biohazardous waste stream procedures. The this compound itself will likely remain active.
-
Solid Waste: Items such as pipette tips, tubes, flasks, and gloves that are grossly contaminated with this compound powder or concentrated solutions should be collected in a designated hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container.[6]
This compound Waste Disposal Summary
The following table summarizes the appropriate disposal streams for various types of this compound waste.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Powder | Chemical Waste | Keep in original or clearly labeled, sealed container. |
| Concentrated this compound Solutions | Chemical Waste | Collect in a labeled, sealed, leak-proof container with secondary containment. |
| Dilute Solutions (e.g., Media) | Chemical Waste | Do not pour down the drain.[1][2] Standard autoclaving is not effective for degradation.[4] |
| Biologically Contaminated Media | Biohazardous Waste | Decontaminate biological agents (e.g., via autoclave) and then dispose of according to institutional policy. |
| Contaminated Labware (Non-Sharps) | Chemical or Biohazardous Waste (as appropriate) | Segregate based on the primary hazard (chemical vs. biological). |
| Contaminated Sharps | Sharps Waste | Place immediately into a designated sharps container.[6] |
Accidental Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area.[5]
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[5]
-
Avoid Dust: Do not sweep dry powder. Gently dampen the powder with water to prevent it from becoming airborne.[5]
-
Collect Waste: Carefully sweep or wipe up the dampened material.
-
Package for Disposal: Place the collected residue and cleanup materials into a sealed plastic bag or container labeled for hazardous waste disposal.[5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[7]
-
Containment: Prevent the spill from entering drains or spreading over a wide area.[8]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., spill pads, vermiculite).
-
Collect Waste: Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Decontaminate: Wash the spill area thoroughly and collect the wash water for disposal if required by local regulations.[8]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.
Caption: this compound waste disposal decision workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations.[5] If in doubt, contact your Environmental Health and Safety (EHS) department.
References
- 1. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. researchgate.net [researchgate.net]
- 4. DCHAS-L Archives, Jun 10 2022 - Re: [DCHAS-L] Disposing of this compound [ilpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. cellseco.com [cellseco.com]
- 8. merck.com [merck.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
